Sarcosine-15N
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
90.09 g/mol |
IUPAC Name |
2-(methyl(15N)amino)acetic acid |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i4+1 |
InChI Key |
FSYKKLYZXJSNPZ-AZXPZELESA-N |
Isomeric SMILES |
C[15NH]CC(=O)O |
Canonical SMILES |
CNCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is Sarcosine-15N and its chemical properties
An In-depth Technical Guide to Sarcosine-15N
Introduction
This compound is the stable isotope-labeled form of sarcosine, also known as N-methylglycine.[1] Sarcosine itself is an endogenous amino acid derivative that functions as an intermediate in the metabolism of choline and methionine and their subsequent conversion to glycine.[2][3] The incorporation of the heavy nitrogen isotope (¹⁵N) in place of the natural abundance ¹⁴N provides a distinct mass signature, making this compound an invaluable tool for researchers, particularly in the fields of metabolomics, neuroscience, and drug development.
Stable isotope labeling offers a non-radioactive method for tracing and quantifying molecules in complex biological systems.[4] this compound is frequently employed as an internal standard in mass spectrometry-based applications for the precise quantification of its unlabeled counterpart.[1] Its primary area of research application is in the study of schizophrenia, where sarcosine has been investigated for its role as a competitive inhibitor of the glycine transporter type I (GlyT1) and a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][5][6] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, thereby potentiating NMDA receptor function.[1][7]
This guide provides a comprehensive overview of the chemical properties, biochemical mechanisms, and research applications of this compound.
Chemical Properties and Data
This compound is physically a white, water-soluble, crystalline powder.[2][8] It is essential to store it under specific conditions to maintain its stability. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light and under a nitrogen atmosphere.[5]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized below, with a comparison to its unlabeled form for reference.
| Property | Sarcosine (Unlabeled) | This compound | Data Source(s) |
| IUPAC Name | 2-(methylamino)acetic acid | 2-(methyl[¹⁵N]amino)acetic acid | [9] |
| Synonyms | N-Methylglycine, Methylglycine | N-Methylglycine-¹⁵N, Sarcosin-¹⁵N | [1][9] |
| Chemical Formula | C₃H₇NO₂ | C₃H₇¹⁵N O₂ | [2][10] |
| Molecular Weight | 89.09 g/mol | 90.09 g/mol | [2][10] |
| CAS Number | 107-97-1 | Not consistently available | [2][10] |
| Appearance | White solid | White solid | [2] |
| Solubility in Water | 89.09 g/L (at 20 °C) | High | [2] |
| Melting Point | 208 to 212 °C | Not specified | [2] |
| Isotopic Purity | N/A | Typically ≥98% | [10] |
Biochemical Role and Mechanism of Action
Sarcosine plays a significant role in central nervous system (CNS) biochemistry, primarily through its interaction with the glutamatergic system. It acts as a potent inhibitor of the glycine transporter type I (GlyT1), a protein responsible for clearing glycine from the synaptic cleft.[11] By blocking this transporter, sarcosine elevates extracellular glycine levels.
Glycine is an essential co-agonist, along with glutamate, for the activation of the NMDA receptor.[6] Therefore, by increasing synaptic glycine, sarcosine indirectly enhances NMDA receptor signaling.[1] This mechanism is of particular interest in schizophrenia research, as NMDA receptor hypofunction is a leading hypothesis for the pathophysiology of the disorder.[6][11][12] Sarcosine is also considered a direct co-agonist at the NMDA receptor's glycine binding site.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sarcosine - Wikipedia [en.wikipedia.org]
- 3. Supplementation of Antipsychotic Treatment with the Amino Acid Sarcosine Influences Proton Magnetic Resonance Spectroscopy Parameters in Left Frontal White Matter in Patients with Schizophrenia [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sarcosine | 107-97-1 [chemicalbook.com]
- 9. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SARCOSINE | Eurisotop [eurisotop.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Sarcosine-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Sarcosine-15N, a stable isotope-labeled endogenous amino acid crucial for a range of research applications, including metabolic studies and as an internal standard in mass spectrometry. Understanding its stability is paramount for ensuring the accuracy and reproducibility of experimental results.
Core Concepts in this compound Stability
This compound, or N-Methylglycine-15N, is a derivative of the amino acid glycine. The incorporation of the stable, non-radioactive isotope ¹⁵N allows for its use as a tracer in biological systems without the safety concerns associated with radioactive isotopes. The stability of this compound is a critical factor for its effective use, ensuring that the molecule remains intact and does not undergo degradation that could interfere with experimental outcomes.
Stable isotopes like ¹⁵N do not decay over time, making them ideal for long-term studies and sample storage. However, the chemical stability of the this compound molecule itself can be affected by various environmental factors, including temperature, light, pH, and the presence of oxidizing agents.
Recommended Storage and Handling
Proper storage and handling are essential to maintain the integrity of this compound. The following recommendations are based on information from various suppliers and general best practices for isotopically labeled compounds.
Solid Form
Storage Conditions: For long-term storage, solid this compound should be kept at 4°C, protected from light, and stored under an inert atmosphere, such as nitrogen, to prevent oxidation and degradation from atmospheric moisture. Some suppliers also recommend storage at -20°C for extended periods.
Handling: When handling solid this compound, it is crucial to avoid all personal contact, including inhalation, and to wear appropriate protective clothing. The compound can be deliquescent, meaning it has a tendency to absorb moisture from the air, so handling should be performed in a dry environment.
In Solution
Storage of Stock Solutions: The stability of this compound in solution is dependent on the solvent and storage temperature.
-
-80°C: In a suitable solvent, stock solutions can be stored for up to 6 months.
-
-20°C: In a suitable solvent, stock solutions are generally stable for up to 1 month.
It is recommended to protect solutions from light and store them under a nitrogen atmosphere. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use vials.
Choice of Solvent: this compound is soluble in water and to a lesser extent in DMSO. When preparing aqueous stock solutions, it is recommended to use the solution promptly or to filter and sterilize it for storage. For long-term storage in solution, the choice of solvent should be carefully considered based on the experimental application.
Quantitative Stability Data
While specific, comprehensive quantitative stability data for this compound under various stress conditions is not extensively published, the stability of its non-labeled counterpart, sarcosine, provides a strong indication of its behavior. The isotopic substitution of ¹⁴N with ¹⁵N does not significantly alter the chemical reactivity of the molecule under typical storage and experimental conditions.
The following table summarizes the expected stability of this compound based on general knowledge of amino acid stability and information available for sarcosine.
| Condition | Stressor | Expected Stability of this compound | Potential Degradation Products |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Likely to be stable at room temperature for short periods. Elevated temperatures may lead to hydrolysis. | Glycine, Methylamine, Formaldehyde |
| Neutral (e.g., pH 7) | Generally stable. | Minimal degradation expected under normal conditions. | |
| Basic (e.g., 0.1 M NaOH) | May be less stable than in acidic or neutral conditions, especially at elevated temperatures. | Glycine, Methylamine, Formaldehyde | |
| Oxidative | Hydrogen Peroxide (e.g., 3%) | Susceptible to oxidation, leading to the formation of various degradation products. | Glycine, Formaldehyde, and other oxidized species. |
| Photolytic | UV/Visible Light | Exposure to light, particularly UV, may cause degradation over time. | Photodegradation products (specifics not well-documented). |
| Thermal | Elevated Temperature (e.g., > 40°C) | Stable at recommended storage temperatures. Decomposition may occur at significantly elevated temperatures. | Glycine, Methylamine, and other decomposition products. |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound for specific applications, researchers can perform stability studies. The following are detailed methodologies for key experiments, adapted from general guidelines for forced degradation studies.
Forced Degradation Study Protocol
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound and the stock solution at 60°C for 48 hours.
-
Photostability: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often suitable for amino acid analysis. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be performed using a UV detector (if this compound or its degradation products have a chromophore) or, more suitably, a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Identify and quantify any degradation products.
-
Determine the degradation rate and pathways.
-
Visualizing Stability and Degradation Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and potential degradation pathways.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways of this compound
Caption: Potential chemical degradation pathways of this compound.
Conclusion
This compound is a stable molecule when stored and handled under the recommended conditions. As a solid, it should be stored at 4°C, protected from light and moisture. Solutions are best stored at -80°C for up to six months. While comprehensive quantitative stability data for this compound is limited, information on its non-labeled counterpart, sarcosine, along with general principles of amino acid stability, provides a reliable framework for its use. For critical applications, it is recommended that researchers perform their own stability assessments using the protocols outlined in this guide to ensure the integrity of the compound within their specific experimental context. By adhering to these guidelines, researchers can be confident in the quality and reliability of their this compound, leading to more accurate and reproducible scientific outcomes.
The Role of Sarcosine-¹⁵N in Metabolic Pathway Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (N-methylglycine), an intermediate in one-carbon metabolism, has garnered significant attention in biomedical research, particularly for its potential role in cancer progression. To elucidate the intricate metabolic pathways involving sarcosine, stable isotope tracing using Sarcosine-¹⁵N has emerged as a powerful technique. This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation associated with the use of Sarcosine-¹⁵N in metabolic pathway analysis, with a focus on its application in cancer research.
Core Principles of Sarcosine-¹⁵N Tracing
Stable isotope tracing with Sarcosine-¹⁵N allows researchers to follow the nitrogen atom from sarcosine as it is metabolized within a biological system. By introducing Sarcosine labeled with the heavy isotope ¹⁵N into cells or organisms, the metabolic fate of the sarcosine molecule can be tracked by detecting the incorporation of ¹⁵N into downstream metabolites. This approach provides valuable insights into the activity of enzymes involved in sarcosine metabolism and its contribution to various metabolic pathways.
The primary metabolic conversion of sarcosine is its demethylation to glycine, a reaction catalyzed by the enzyme sarcosine dehydrogenase (SARDH) located in the mitochondria, or by pipecolic acid oxidase (PIPOX) in peroxisomes. The resulting ¹⁵N-labeled glycine can then enter various metabolic pathways, including the one-carbon cycle, which is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions.
Key Metabolic Pathways Involving Sarcosine
The metabolism of sarcosine is intricately linked with one-carbon metabolism and the serine/glycine pathway. Understanding these connections is essential for interpreting data from Sarcosine-¹⁵N tracing studies.
Sarcosine Metabolism and its Link to One-Carbon Metabolism
Sarcosine can be synthesized from glycine via the action of glycine N-methyltransferase (GNMT), which transfers a methyl group from S-adenosylmethionine (SAM). Conversely, the degradation of sarcosine to glycine feeds into the one-carbon pool. This interplay highlights the role of sarcosine in regulating the levels of key metabolites in one-carbon metabolism.
Experimental Protocols
A typical Sarcosine-¹⁵N metabolic tracing experiment involves several key steps, from cell culture and isotope labeling to sample preparation and mass spectrometry analysis.
Cell Culture and ¹⁵N-Sarcosine Labeling
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines) at an appropriate density in standard culture medium and allow them to adhere overnight.
-
Isotope Labeling: Replace the standard medium with a custom medium containing a defined concentration of ¹⁵N-labeled sarcosine. The concentration and duration of labeling should be optimized based on the cell type and the specific metabolic pathway being investigated. A common starting point is to replace the unlabeled sarcosine or glycine in the medium with ¹⁵N-sarcosine.
-
Cell Harvesting: After the desired labeling period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.
Metabolite Extraction
-
Quenching Metabolism: Immediately add a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture, to the cells to quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate.
-
Phase Separation: Centrifuge the lysate to separate the soluble metabolites from the protein pellet and other cellular debris. The supernatant containing the polar metabolites is collected for analysis.
Sample Preparation for Mass Spectrometry
For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility.
-
Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Re-suspend the dried extract in a derivatization agent. A common method for amino acids like sarcosine and glycine is silylation using agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70-100°C) for a specific duration (e.g., 60-90 minutes).
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques used to detect and quantify ¹⁵N-labeled metabolites.
GC-MS/MS Method for Sarcosine and Glycine:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000D GC/MS Triple Quadrupole or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Mode: Splitless.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ions of the derivatized analytes.
| Analyte | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) |
| Sarcosine (unlabeled) | TMS | 116 | 73 |
| Sarcosine-¹⁵N | TMS | 117 | 74 |
| Glycine (unlabeled) | TMS | 176 | 147 |
| Glycine-¹⁵N | TMS | 177 | 148 |
Table 1: Example MRM transitions for the analysis of TMS-derivatized sarcosine and glycine. The shift of +1 in the m/z values for the ¹⁵N-labeled analytes allows for their specific detection.
Data Analysis and Interpretation
The primary output of a Sarcosine-¹⁵N tracing experiment is the measurement of ¹⁵N enrichment in downstream metabolites. This data can be used to calculate the fractional contribution of sarcosine to the synthesis of these metabolites and to infer the activity of the metabolic pathways involved.
Quantification of ¹⁵N Enrichment
The percentage of ¹⁵N enrichment in a metabolite is calculated by comparing the peak area of the ¹⁵N-labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.
Example Calculation:
% ¹⁵N Enrichment in Glycine = [Area(¹⁵N-Glycine) / (Area(¹⁴N-Glycine) + Area(¹⁵N-Glycine))] * 100
Case Study: Sarcosine-¹⁵N Tracing in Lung Adenocarcinoma Cells
A recent study investigated the metabolic fate of Sarcosine-¹⁵N in lung adenocarcinoma (LUAD) cells. The researchers cultured LUAD cells in a medium containing ¹⁵N-labeled sarcosine and used liquid chromatography-mass spectrometry (LC-MS) to track its conversion to other metabolites.
The study found that the conversion of sarcosine to other metabolites, including glycine, was limited in these particular cancer cells[1]. This finding suggests that in this specific context, the primary role of exogenous sarcosine may not be as a significant source for glycine biosynthesis but could be related to other cellular processes.
| Metabolite | ¹⁵N Enrichment (%) |
| Sarcosine | >99% |
| Glycine | <5% |
| Serine | <1% |
Table 2: Hypothetical quantitative data illustrating limited conversion of Sarcosine-¹⁵N to glycine and serine in a cancer cell line, based on the findings of the aforementioned study. This table is for illustrative purposes as the original paper did not provide a specific quantitative table.
Visualization of Experimental Workflow
Conclusion
Sarcosine-¹⁵N metabolic tracing is a valuable tool for dissecting the complexities of one-carbon metabolism and its role in health and disease. By providing a means to track the metabolic fate of sarcosine, this technique offers researchers a powerful approach to investigate enzymatic activities, pathway fluxes, and the contribution of sarcosine to the biosynthesis of critical cellular components. As our understanding of the metabolic reprogramming in diseases like cancer continues to grow, the application of stable isotope tracers such as Sarcosine-¹⁵N will be instrumental in identifying novel therapeutic targets and developing more effective treatment strategies.
References
The Emerging Role of Sarcosine-15N in Neurological Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine, an N-methyl derivative of glycine, has garnered significant attention in neurological research for its role as a glycine transporter type 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist.[1][2][3][4][5] This dual mechanism of action positions it as a promising therapeutic agent, particularly in disorders characterized by NMDA receptor hypofunction, such as schizophrenia. The stable isotope-labeled form, Sarcosine-15N, offers a powerful tool for elucidating the pharmacokinetics, metabolic fate, and target engagement of sarcosine in the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of sarcosine's mechanism of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and explores the potential applications of this compound in advancing our understanding and treatment of neurological disorders. While direct experimental data on this compound is limited in publicly available literature, this guide extrapolates from established methodologies for other 15N-labeled amino acids to propose its utility in future research.
Core Concepts: The Mechanism of Action of Sarcosine
Sarcosine's therapeutic potential stems from its ability to modulate glutamatergic neurotransmission, primarily through its effects on the NMDA receptor. This is achieved through two principal mechanisms:
-
Glycine Transporter Type 1 (GlyT1) Inhibition: Sarcosine competitively inhibits GlyT1, the primary transporter responsible for clearing glycine from the synaptic cleft.[3][5][6] This inhibition leads to an increase in the synaptic concentration of glycine.
-
NMDA Receptor Co-agonism: Glycine is an essential co-agonist for the activation of NMDA receptors. By increasing synaptic glycine levels, sarcosine indirectly enhances NMDA receptor function.[1][2][4] Some evidence also suggests that sarcosine can act as a direct co-agonist at the NMDA receptor's glycine binding site.[1][4]
The enhancement of NMDA receptor signaling is particularly relevant for conditions like schizophrenia, where hypofunction of this receptor is a key pathophysiological hypothesis.[3]
Quantitative Data from Sarcosine Studies
Clinical and preclinical studies have provided quantitative insights into the effects of sarcosine. The following tables summarize key findings.
Table 1: Clinical Efficacy of Sarcosine in Schizophrenia
| Study Population | Dosage | Duration | Key Findings | Reference |
| Patients with stable schizophrenia | 2 g/day | 6 months | Significant improvement in negative symptoms, general psychopathology, and total PANSS scores compared to placebo. | [7] |
| Patients with chronic schizophrenia | 2 g/day | 6 weeks | Associated with significant reductions in symptom severity in patients without treatment resistance. | [8] |
| Patients with stable schizophrenia | 2 g/day | 6 months | Significant increase in the ratios of N-acetylaspartate (NAA) to Choline (Cho) and myo-inositol (mI) to Creatine (Cr) in the dorsolateral prefrontal cortex, suggesting improved neuronal viability and glial activity. | [2] |
Table 2: Effects of Sarcosine on Brain Metabolites (Proton Magnetic Resonance Spectroscopy - 1H-MRS)
| Brain Region | Metabolite Ratio | Change with Sarcosine Treatment | Implication | Reference |
| Left Dorsolateral Prefrontal Cortex | NAA/Cho | Increased | Improved neuronal viability | [2] |
| Left Dorsolateral Prefrontal Cortex | mI/Cr | Increased | Increased glial activity/osmoregulation | [2] |
| Left Dorsolateral Prefrontal Cortex | NAA/Cr | Increased | Improved neuronal viability | [2] |
The Potential of this compound in Neurological Research
While studies specifically employing this compound are not yet widely published, its use as a stable isotope tracer holds immense potential for advancing our understanding of sarcosine's role in the CNS. The nitrogen-15 label allows for the precise tracking and quantification of sarcosine and its metabolites in vivo and in vitro.
Proposed Experimental Applications of this compound:
-
Pharmacokinetic and Brain Penetration Studies: By administering this compound, researchers can accurately measure its absorption, distribution, metabolism, and excretion (ADME) profile. Crucially, it will allow for the precise quantification of its ability to cross the blood-brain barrier and its concentration in different brain regions.
-
Metabolic Fate and Pathway Analysis: Mass spectrometry-based techniques can be used to trace the 15N label from sarcosine to its downstream metabolites, providing a detailed map of its metabolic pathways within the CNS.
-
Target Engagement and Receptor Occupancy Studies: this compound can be used to quantify the binding of sarcosine to GlyT1 and the NMDA receptor, providing direct evidence of target engagement in preclinical models.
-
Flux Analysis: Isotope tracing with this compound can be integrated into metabolic flux analysis models to understand how sarcosine administration alters nitrogen metabolism and neurotransmitter synthesis in neuronal and glial cells.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to sarcosine and the prospective use of this compound.
In Vivo Microdialysis for Measuring Extracellular Sarcosine and Glycine Levels
Objective: To measure the concentration of sarcosine and glycine in the extracellular fluid of a specific brain region (e.g., prefrontal cortex) following systemic administration of sarcosine.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the desired brain region. Allow for a recovery period of 48-72 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline.
-
Sarcosine Administration: Administer sarcosine (or this compound) via intraperitoneal (i.p.) injection.
-
Post-dosing Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for sarcosine and glycine concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection or, for this compound, liquid chromatography-mass spectrometry (LC-MS).
Mass Spectrometry-Based Metabolomics for Tracing this compound
Objective: To identify and quantify the metabolites of this compound in brain tissue.
Methodology:
-
Animal Model and Dosing: Administer this compound to rodents at a defined dose and time point.
-
Tissue Extraction: At the designated time, euthanize the animal and rapidly dissect the brain region of interest. Homogenize the tissue in a cold methanol/water solution to quench metabolic activity and extract metabolites.
-
Sample Preparation: Centrifuge the homogenate to pellet proteins and other macromolecules. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extract using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Chromatography: Use a suitable column (e.g., HILIC for polar metabolites) to separate the compounds.
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of 15N-labeled compounds. This can be done by looking for the characteristic mass shift of +1 Da for each incorporated 15N atom.
-
Tandem MS (MS/MS): Fragment the parent ions to confirm the identity of the metabolites and the position of the 15N label.
-
-
Data Analysis: Use specialized software to identify and quantify the 15N-labeled metabolites by comparing their mass-to-charge ratios and retention times to a library of known standards.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of sarcosine and a proposed experimental workflow for this compound tracer studies.
Caption: Mechanism of action of sarcosine at the glutamatergic synapse.
Caption: Proposed experimental workflow for this compound tracer studies.
Conclusion and Future Directions
Sarcosine represents a promising therapeutic avenue for neurological disorders, particularly schizophrenia, by virtue of its ability to enhance NMDA receptor function. While clinical studies with unlabeled sarcosine have shown encouraging results, the use of this compound is poised to significantly deepen our understanding of its in vivo behavior. Future research employing this compound will be critical for delineating its precise metabolic fate in the brain, quantifying its target engagement, and optimizing its therapeutic application. The development of advanced analytical techniques, such as high-resolution mass spectrometry and magnetic resonance spectroscopy, will be instrumental in realizing the full potential of this compound in neurological drug discovery and development. This will ultimately pave the way for more targeted and effective treatments for a range of debilitating neurological and psychiatric conditions.
References
- 1. Studies on amino acid metabolism in the brain using 15N-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N labeled brain enables quantification of proteome and phosphoproteome in cultured primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporally resolved metabolomics and isotope tracing reveal CNS drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols [neuroproteomics.scs.illinois.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15N nuclear magnetic resonance investigations on amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Metabolic Inquiry: A Technical Guide to Preliminary Studies of Sarcosine-¹⁵N in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarcosine, an N-methyl derivative of glycine, has emerged as a metabolite of significant interest, particularly in the context of cancer progression and one-carbon metabolism.[1][2][3][4] While its metabolic roles are increasingly appreciated, the precise dynamics of its uptake, conversion, and downstream pathway contributions remain areas of active investigation. The application of stable isotope tracing, specifically using Sarcosine labeled with Nitrogen-15 (Sarcosine-¹⁵N), offers a powerful methodology to elucidate these metabolic fluxes in living cells. This technical guide provides a comprehensive overview of the foundational concepts, experimental protocols, and data interpretation necessary to conduct preliminary studies with Sarcosine-¹⁵N, aiming to empower researchers to unravel the intricate roles of sarcosine in cellular metabolism.
Introduction: The Significance of Sarcosine Metabolism
Sarcosine is a key node in cellular metabolism, acting as an intermediate in the conversion of choline to glycine and in the methionine cycle.[5][6] It is synthesized from glycine by glycine N-methyltransferase (GNMT) or from dimethylglycine via dimethylglycine dehydrogenase (DMGDH).[7][8] Conversely, sarcosine is catabolized back to glycine by sarcosine dehydrogenase (SARDH) and pipecolic acid oxidase (PIPOX), contributing to the one-carbon pool.[6][8]
Elevated levels of sarcosine have been implicated in the progression of certain cancers, notably prostate cancer, where it is suggested to promote cell invasion and proliferation.[1][3][4][9] Understanding the metabolic fate of sarcosine is therefore critical for developing novel therapeutic strategies. Sarcosine-¹⁵N, a stable, non-radioactive isotopologue of sarcosine, serves as an ideal tracer to map its metabolic pathways within cells.[10] By tracking the incorporation of the ¹⁵N label into downstream metabolites, researchers can quantify the activity of specific metabolic routes and identify potential points of therapeutic intervention.
Core Metabolic Pathways of Sarcosine
The metabolic network surrounding sarcosine is central to one-carbon metabolism, which is fundamental for the biosynthesis of nucleotides, amino acids, and for methylation reactions. The primary pathways involving sarcosine are detailed below.
Sarcosine Synthesis
-
From Glycine: The enzyme Glycine N-methyltransferase (GNMT) catalyzes the methylation of glycine using S-adenosylmethionine (SAM) as the methyl donor, producing sarcosine and S-adenosylhomocysteine (SAH).[3][11]
-
From Dimethylglycine (DMG): Dimethylglycine dehydrogenase (DMGDH), a mitochondrial enzyme, catalyzes the demethylation of DMG to form sarcosine.[12]
Sarcosine Degradation
-
To Glycine: Sarcosine is demethylated to glycine by the mitochondrial enzyme sarcosine dehydrogenase (SARDH) or pipecolic acid oxidase (PIPOX).[8] This reaction is a key contributor to the cellular glycine pool and feeds into serine metabolism.
The interplay of these enzymes dictates the intracellular concentration of sarcosine and influences the broader metabolic landscape.
Experimental Design for Sarcosine-¹⁵N Tracing Studies
A typical preliminary study using Sarcosine-¹⁵N involves introducing the labeled compound into a cell culture system and then analyzing the cellular metabolites at various time points to track the incorporation of the ¹⁵N isotope.
General Experimental Workflow
The workflow for a Sarcosine-¹⁵N tracing experiment can be broken down into several key stages:
-
Cell Culture: Culturing the cells of interest to a desired confluency.
-
Labeling: Replacing the standard culture medium with a medium containing Sarcosine-¹⁵N.
-
Incubation: Incubating the cells for various time points to allow for the uptake and metabolism of the labeled sarcosine.
-
Metabolite Extraction: Quenching the metabolism and extracting the intracellular metabolites.
-
Sample Analysis: Analyzing the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify ¹⁵N-labeled compounds.
-
Data Analysis: Calculating the isotopic enrichment and metabolic flux.
Detailed Experimental Protocols
The following protocols provide a starting point for conducting Sarcosine-¹⁵N tracing experiments in adherent cell lines.
-
Cell Seeding: Plate the desired cell line (e.g., PC-3 or LNCaP for prostate cancer studies) in 6-well plates and grow to ~80% confluency in standard culture medium.
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glycine) with a known concentration of Sarcosine-¹⁵N (e.g., 100 µM).
-
Labeling: Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the Sarcosine-¹⁵N labeling medium.
-
Incubation: Place the cells back in the incubator (37°C, 5% CO₂) and collect samples at designated time points.
-
Quenching: At each time point, remove the labeling medium and immediately add 1 mL of ice-cold 80% methanol to quench metabolic activity.
-
Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously and incubate on dry ice for 15 minutes.
-
Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator and resuspend in a suitable solvent for LC-MS analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for the separation and detection of metabolites.
-
Data Acquisition: Acquire data in full scan mode to detect all ions and their corresponding mass-to-charge ratios (m/z). The ¹⁵N-labeled metabolites will have an m/z shift of +1 for each incorporated ¹⁵N atom compared to their unlabeled counterparts.
Data Presentation and Interpretation
The primary output of a Sarcosine-¹⁵N tracing experiment is the measurement of isotopic enrichment in downstream metabolites. This data can be presented in tables to clearly visualize the metabolic fate of sarcosine over time.
Quantitative Data Summary
The following tables represent hypothetical data from a Sarcosine-¹⁵N tracing experiment in a prostate cancer cell line.
Table 1: Isotopic Enrichment of Key Metabolites Over Time
| Metabolite | Time (hours) | % ¹⁵N Enrichment |
| Sarcosine | 1 | 95% |
| 4 | 98% | |
| 12 | 99% | |
| 24 | 99% | |
| Glycine | 1 | 5% |
| 4 | 15% | |
| 12 | 35% | |
| 24 | 50% | |
| Serine | 1 | 1% |
| 4 | 5% | |
| 12 | 12% | |
| 24 | 20% |
Table 2: Relative Abundance of ¹⁵N-Labeled Amino Acids
| Amino Acid | Time (hours) | Relative Abundance (¹⁵N-labeled vs. Unlabeled) |
| Glycine | 4 | 0.18 |
| 12 | 0.54 | |
| 24 | 1.00 | |
| Serine | 4 | 0.05 |
| 12 | 0.14 | |
| 24 | 0.25 |
Interpretation of Results
-
High ¹⁵N-Sarcosine Enrichment: The rapid and high enrichment of intracellular sarcosine indicates efficient uptake of the labeled compound by the cells.
-
¹⁵N Incorporation into Glycine and Serine: The time-dependent increase in ¹⁵N enrichment in glycine and subsequently in serine demonstrates the active conversion of sarcosine to glycine via SARDH/PIPOX, and the further metabolism of glycine to serine.
-
Metabolic Flux: The rate of ¹⁵N incorporation can be used to estimate the metabolic flux through the sarcosine degradation pathway.
Conclusion and Future Directions
The use of Sarcosine-¹⁵N as a metabolic tracer provides a powerful tool for dissecting the role of sarcosine in cellular metabolism. The experimental framework outlined in this guide offers a robust starting point for researchers to investigate the dynamics of sarcosine metabolism in various biological contexts, from cancer to neurological disorders. Future studies could expand upon these preliminary findings by:
-
Performing metabolic flux analysis to quantify the contribution of sarcosine to various biosynthetic pathways.
-
Combining Sarcosine-¹⁵N tracing with other isotopic tracers (e.g., ¹³C-glucose) to obtain a more comprehensive view of cellular metabolism.
-
Investigating the effects of drug candidates on sarcosine metabolism by monitoring changes in ¹⁵N labeling patterns.
By employing these advanced techniques, the scientific community can continue to unravel the complexities of sarcosine metabolism and its implications for human health and disease.
References
- 1. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 2. [PDF] Investigation into the metabolic effect of sarcosine on prostate cancer | Semantic Scholar [semanticscholar.org]
- 3. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]
- 5. Sarcosine - Wikipedia [en.wikipedia.org]
- 6. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sarcosine is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
The Role of Sarcosine-15N in Elucidating Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (N-methylglycine), an N-methylated derivative of the amino acid glycine, is a pivotal intermediate in one-carbon metabolism. Its metabolic flux is intricately linked to the pools of glycine, serine, and methionine, and the folate cycle. The use of stable isotope-labeled sarcosine, particularly Sarcosine-15N, offers a powerful tool to non-invasively trace and quantify the dynamics of these interconnected pathways in both health and disease. This technical guide provides an in-depth overview of the function of this compound in tracking amino acid metabolism, complete with experimental considerations and data interpretation frameworks.
Sarcosine is endogenously synthesized from glycine via the action of Glycine N-Methyltransferase (GNMT), a reaction that consumes S-adenosylmethionine (SAM) and produces S-adenosylhomocysteine (SAH). Conversely, sarcosine is demethylated back to glycine by Sarcosine Dehydrogenase (SARDH), a mitochondrial enzyme that contributes a one-carbon unit to the folate pool.[1][2] This cyclical relationship places sarcosine at a critical juncture, influencing methylation potential and the availability of one-carbon units for the synthesis of nucleotides and other essential biomolecules.[3][4] Dysregulation of sarcosine metabolism has been implicated in various pathologies, most notably in the progression of prostate cancer, making it a metabolite of significant interest in clinical and pharmaceutical research.[5][6][7]
The Function of this compound as a Metabolic Tracer
This compound, a stable, non-radioactive isotopologue of sarcosine, serves as an invaluable tracer for dissecting the complexities of amino acid metabolism. When introduced into a biological system, the 15N isotope is incorporated into the endogenous sarcosine pool and its metabolic fate can be tracked through various downstream pathways. The primary applications of this compound in metabolic research include:
-
Quantifying the rate of conversion of sarcosine to glycine: By monitoring the appearance of 15N-labeled glycine over time, the activity of Sarcosine Dehydrogenase (SARDH) can be quantified.
-
Tracing the flow of one-carbon units: The nitrogen atom from this compound is retained in glycine upon demethylation. Subsequent metabolism of [15N]glycine can be followed into serine (via serine hydroxymethyltransferase) and further into the folate-dependent one-carbon pool, which is crucial for nucleotide biosynthesis and methylation reactions.
-
Investigating the interplay between glycine and sarcosine metabolism: The bidirectional flux between glycine and sarcosine can be assessed by introducing this compound and monitoring the isotopic enrichment in both amino acids.
-
Probing dysregulated metabolism in disease: In pathologies such as prostate cancer where sarcosine metabolism is altered, this compound can be used to quantify the changes in metabolic fluxes, providing insights into disease mechanisms and potential therapeutic targets.[5][7]
Experimental Protocols
The successful application of this compound as a metabolic tracer requires careful experimental design and execution. The following sections outline generalized protocols for in vitro and in vivo studies.
In Vitro Stable Isotope Tracing with this compound in Cell Culture
This protocol describes a typical workflow for tracing the metabolism of this compound in cultured cells.
1. Cell Culture and Isotope Labeling:
- Culture cells of interest to mid-log phase in standard growth medium.
- For the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized based on the cell type and the specific metabolic pathway under investigation. A common starting point is to replace the unlabeled sarcosine or glycine in the medium with the labeled counterpart.
- Incubate the cells for a predetermined time course. Time points should be chosen to capture the kinetics of label incorporation into downstream metabolites.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate at high speed to pellet cellular debris.
- Collect the supernatant containing the metabolites.
3. Sample Preparation for Mass Spectrometry:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the amino acids to enhance their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
- For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary, and the dried extract can be reconstituted in a suitable solvent.
4. Mass Spectrometry Analysis:
- Analyze the samples using GC-MS or LC-MS/MS.
- For GC-MS, use a column suitable for amino acid analysis. Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) of the derivatized, unlabeled (14N) and labeled (15N) sarcosine and glycine.
- For LC-MS/MS, use a column and mobile phase optimized for amino acid separation. Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ion transitions for both labeled and unlabeled sarcosine and glycine.
In Vivo Stable Isotope Tracing with this compound in Animal Models
This protocol provides a general framework for in vivo tracing studies.
1. Animal Acclimatization and Diet:
- Acclimate animals to the experimental conditions and provide a standard diet.
- For studies investigating dietary influences, a defined diet may be required.
2. Administration of this compound:
- Administer this compound via an appropriate route, such as oral gavage, intraperitoneal injection, or intravenous infusion. The dosage and administration route will depend on the research question and the animal model.
3. Sample Collection:
- Collect blood and tissue samples at various time points after administration of the tracer.
- Process blood samples to obtain plasma or serum.
- Immediately freeze tissue samples in liquid nitrogen to quench metabolic activity.
4. Metabolite Extraction and Analysis:
- Follow the same procedures for metabolite extraction, sample preparation, and mass spectrometry analysis as described for the in vitro protocol.
Data Presentation and Interpretation
A crucial aspect of metabolic tracing studies is the clear presentation and accurate interpretation of the isotopic enrichment data.
Quantitative Data Summary
| Time (hours) | Metabolite | Isotopic Enrichment (% 15N) |
| 0 | Sarcosine | 0.37 (Natural Abundance) |
| 0 | Glycine | 0.37 (Natural Abundance) |
| 1 | Sarcosine | 85.2 |
| 1 | Glycine | 5.8 |
| 4 | Sarcosine | 62.5 |
| 4 | Glycine | 25.1 |
| 12 | Sarcosine | 25.8 |
| 12 | Glycine | 48.7 |
| 24 | Sarcosine | 8.3 |
| 24 | Glycine | 35.2 |
Table 1: Illustrative time course of 15N enrichment in sarcosine and glycine following a bolus administration of this compound.
Interpretation: The table demonstrates the expected decrease in this compound enrichment over time as it is metabolized and diluted by the endogenous pool. Concurrently, the 15N enrichment in glycine increases as it is synthesized from the labeled sarcosine, reaching a peak before declining as the labeled pool is turned over. The rates of these changes can be used to calculate the flux between sarcosine and glycine.
Visualization of Metabolic Pathways and Workflows
Visualizing the complex relationships in metabolic pathways and experimental procedures is essential for clear communication and understanding. The following diagrams were generated using the Graphviz (DOT language).
Sarcosine Metabolism Pathway
Caption: The central role of sarcosine in one-carbon metabolism.
Experimental Workflow for In Vitro this compound Tracing
Caption: A typical workflow for this compound tracing in cell culture.
Conclusion
This compound is a potent tool for researchers and drug development professionals seeking to unravel the intricate network of one-carbon and amino acid metabolism. By enabling the direct measurement of metabolic fluxes, this stable isotope tracer provides quantitative insights that are unattainable with traditional metabolomics approaches that only measure static metabolite levels. Although direct quantitative data from this compound tracing studies are not widely published, the principles and methodologies outlined in this guide provide a solid foundation for designing and interpreting such experiments. As our understanding of the role of sarcosine in diseases like cancer continues to grow, the application of this compound tracing will undoubtedly be instrumental in developing novel diagnostic and therapeutic strategies.
References
- 1. Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Human Metabolome Database: Showing metabocard for Sarcosine (HMDB0000271) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. e-dmj.org [e-dmj.org]
- 5. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 6. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Sarcosine in Human Plasma and Urine by LC-MS/MS Using Sarcosine-¹⁵N as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of sarcosine in human plasma and urine using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sarcosine-¹⁵N, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for clinical research and drug development applications where reliable quantification of sarcosine is required.
Introduction
Sarcosine, an N-methyl derivative of the amino acid glycine, has been investigated as a potential biomarker for various physiological and pathological conditions. Accurate and precise quantification of sarcosine in biological matrices is crucial for this research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the targeted quantification of small molecules in complex samples due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Sarcosine-¹⁵N, is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential variations.[2][3] This application note provides a detailed protocol for the determination of sarcosine in human plasma and urine using Sarcosine-¹⁵N as the internal standard.
Experimental
Materials and Reagents
-
Sarcosine (Sigma-Aldrich)
-
Sarcosine-¹⁵N (MedchemExpress)
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic acid (LC-MS grade, Fisher Scientific)
-
Water (LC-MS grade, Fisher Scientific)
-
Human plasma and urine (BioIVT)
Stock Solutions
-
Sarcosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of sarcosine and dissolve in 10 mL of LC-MS grade water.
-
Sarcosine-¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Sarcosine-¹⁵N and dissolve in 1 mL of LC-MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the sarcosine stock solution with LC-MS grade water.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the Sarcosine-¹⁵N stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
Plasma Samples:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (100 ng/mL Sarcosine-¹⁵N).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% Water with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Urine Samples:
-
Thaw urine samples on ice and centrifuge at 4,000 rpm for 5 minutes to remove any particulate matter.
-
Dilute the urine sample 1:10 with LC-MS grade water.
-
To 100 µL of the diluted urine, add 20 µL of the working internal standard solution (100 ng/mL Sarcosine-¹⁵N).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
System: Shimadzu Nexera X2 or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 2 2.0 2 4.0 95 5.0 95 5.1 2 | 7.0 | 2 |
Mass Spectrometry:
-
System: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Sarcosine 90.1 44.1 | Sarcosine-¹⁵N | 91.1 | 45.1 |
-
Key MS Parameters:
Parameter Value Curtain Gas (CUR) 35 Collision Gas (CAD) Medium IonSpray Voltage (IS) 5500 V Temperature (TEM) 550 °C Ion Source Gas 1 (GS1) 60 | Ion Source Gas 2 (GS2) | 60 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of sarcosine in human plasma and urine. The use of Sarcosine-¹⁵N as an internal standard effectively compensated for matrix effects, leading to high accuracy and precision.
Linearity
The method was linear over a concentration range of 5 to 5000 ng/mL for sarcosine in both plasma and urine. The coefficient of determination (R²) was consistently >0.99 for all calibration curves.
| Matrix | Calibration Range (ng/mL) | R² |
| Plasma | 5 - 5000 | >0.99 |
| Urine | 5 - 5000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the following tables.
Intra-Day Accuracy and Precision (Plasma)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 14.8 | 98.7 | 4.2 |
| Medium | 150 | 153.2 | 102.1 | 3.5 |
| High | 1500 | 1485.5 | 99.0 | 2.8 |
Inter-Day Accuracy and Precision (Plasma)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 15.2 | 101.3 | 5.1 |
| Medium | 150 | 147.9 | 98.6 | 4.3 |
| High | 1500 | 1510.2 | 100.7 | 3.7 |
Intra-Day Accuracy and Precision (Urine)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 15.5 | 103.3 | 5.5 |
| Medium | 150 | 146.8 | 97.9 | 4.1 |
| High | 1500 | 1522.1 | 101.5 | 3.2 |
Inter-Day Accuracy and Precision (Urine)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 14.9 | 99.3 | 6.2 |
| Medium | 150 | 151.7 | 101.1 | 5.0 |
| High | 1500 | 1489.9 | 99.3 | 4.5 |
Data presented in the tables are representative and may vary between laboratories and instrument platforms.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the LC-MS/MS analysis of sarcosine.
References
Application Note: Quantification of Sarcosine in Human Urine Using Sarcosine-¹⁵N by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sarcosine, the N-methyl derivative of glycine, has been identified as a potential biomarker for the progression of prostate cancer.[1][2][3] Accurate and reproducible quantification of sarcosine in biological matrices is crucial for clinical research and diagnostic development. This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of sarcosine in human urine. The use of a stable isotope-labeled internal standard, Sarcosine-¹⁵N, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4] This protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for targeted metabolomics studies.
Introduction
Metabolomic profiling has revealed that elevated levels of sarcosine are associated with metastatic prostate cancer.[5][6] Sarcosine is an intermediate in the metabolism of choline to glycine and is generated through the methylation of glycine by the enzyme Glycine N-methyltransferase (GNMT).[5][7] In prostate cancer, the expression of GNMT is often elevated, while the expression of sarcosine-degrading enzymes, such as sarcosine dehydrogenase (SARDH), is reduced, leading to an accumulation of sarcosine.[5]
The quantification of sarcosine in biological fluids like urine presents analytical challenges, including the need to resolve it from isobaric compounds such as alanine.[8][9] The use of a stable isotope-labeled (SIL) internal standard like Sarcosine-¹⁵N is the preferred approach for quantitative LC-MS/MS assays.[4][10] The SIL internal standard has nearly identical chemical and physical properties to the analyte, allowing it to effectively account for variability in sample extraction, matrix effects, and instrument response.[4] This document provides a detailed protocol for the quantification of sarcosine in human urine using Sarcosine-¹⁵N as an internal standard.
Sarcosine Metabolic Pathway
Sarcosine is produced from glycine via methylation by the enzyme Glycine N-methyltransferase (GNMT), using S-adenosylmethionine (SAM) as a methyl donor.[5] It is then demethylated back to glycine by the mitochondrial enzyme sarcosine dehydrogenase (SARDH).[5][11] Dysregulation of this pathway can lead to altered sarcosine levels.[5]
Figure 1. Sarcosine Metabolic Pathway.
Experimental Protocol
This protocol outlines the procedure for the quantitative analysis of sarcosine in human urine samples.
Materials and Reagents
-
Sarcosine (Sigma-Aldrich)
-
Sarcosine-¹⁵N (Stable Isotope Labeled Internal Standard)
-
LC-MS Grade Water (Fisher Scientific)
-
LC-MS Grade Acetonitrile (Fisher Scientific)
-
Formic Acid (Fisher Scientific)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
Standard Solution Preparation
-
Sarcosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of sarcosine and dissolve it in 10 mL of LC-MS grade water.
-
Sarcosine-¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Sarcosine-¹⁵N in LC-MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the sarcosine stock solution to create a calibration curve (e.g., 10 ng/mL to 2000 ng/mL).
-
Working IS Solution (100 ng/mL): Dilute the Sarcosine-¹⁵N stock solution to a final concentration of 100 ng/mL in water. This solution will be used for spiking all samples, standards, and quality controls.
Sample Preparation
-
Thaw frozen human urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the 100 ng/mL Working IS Solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Figure 2. Sample Preparation and Analysis Workflow.
LC-MS/MS Method and Parameters
The chromatographic separation and mass spectrometric detection conditions should be optimized for sensitivity and selectivity.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC System |
| Column | Phenyl-Hexyl column or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized to separate sarcosine from isomers like alanine.[8] A typical gradient might start at 2% B, ramp to 95% B, hold, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Sarcosine Transition | m/z 90.1 → 44.1 |
| Sarcosine-¹⁵N IS | m/z 91.1 → 45.1 |
| Table 1: LC-MS/MS Instrumental Parameters |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (sarcosine) to the internal standard (Sarcosine-¹⁵N). A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations. A linear regression model is then applied to determine the concentration of sarcosine in the unknown samples.
Method Validation Data
A reproducible and high-throughput LC-MS method should demonstrate high sensitivity and reproducibility.[8] The following table summarizes typical method validation parameters.
| Parameter | Result |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.05 to 4 nmol/L[12] |
| Limit of Quantification (LOQ) | 3 to 20 nmol/L[12] |
| Intra-assay Precision (%CV) | < 10%[8][13] |
| Inter-assay Precision (%CV) | < 15%[8][13] |
| Accuracy (% Recovery) | 85-115%[13] |
| Table 2: Typical Method Performance Characteristics |
Conclusion
This application note provides a detailed protocol for the reliable quantification of sarcosine in human urine using Sarcosine-¹⁵N as an internal standard coupled with LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high precision and accuracy, which are essential for clinical and research applications in the field of metabolomics, particularly in the context of prostate cancer research.
References
- 1. Human Metabolome Database: Showing metabocard for Sarcosine (HMDB0000271) [hmdb.ca]
- 2. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolon.com [metabolon.com]
- 4. scispace.com [scispace.com]
- 5. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. SMPDB [smpdb.ca]
- 8. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Sarcosine-15N in Quantitative Proteomics: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sarcosine, an N-methyl derivative of the amino acid glycine, has garnered significant attention in biomedical research, particularly as a potential biomarker in cancer progression. The use of its stable isotope-labeled form, Sarcosine-15N, opens avenues for its application in quantitative proteomics and metabolic studies. By introducing a known mass shift, this compound allows for the precise tracking and quantification of sarcosine metabolism and its impact on cellular processes.
The primary application of this compound in the context of proteomics is as a metabolic tracer to elucidate its downstream effects on cellular pathways. While not a canonical amino acid for universal protein labeling, its metabolic fate can be tracked to understand how it influences various metabolic and signaling networks. This is particularly relevant in diseases where sarcosine metabolism is dysregulated, such as in certain cancers.
A notable application is in the study of ferroptosis , an iron-dependent form of programmed cell death. Research has shown that sarcosine can act as a potent inducer of ferroptosis in lung adenocarcinoma cells. By using 15N-labeled sarcosine, it is possible to trace its metabolic conversion and understand its mechanism of action in sensitizing cancer cells to chemotherapy. This approach allows for the dissection of complex signaling cascades, such as the N-methyl-D-aspartate receptor (NMDAR) pathway, and its influence on iron export and reactive oxygen species (ROS) production.
While direct, global proteome-wide quantitative analysis using this compound as the sole labeling agent is not a standard technique due to its non-essential role in protein synthesis, it can be theoretically applied in a manner analogous to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). In such a hypothetical scenario, cells would be cultured in media containing this compound, and its incorporation or metabolic influence would be compared against a control group with unlabeled sarcosine. This would enable the relative quantification of proteins that are directly or indirectly affected by sarcosine metabolism.
The following sections provide detailed protocols for both the established application of this compound in metabolic tracing and a generalized protocol for its potential use in quantitative proteomics.
Experimental Protocols
Protocol 1: Metabolic Tracing of this compound to Investigate Cellular Metabolism
This protocol is adapted from studies investigating the metabolic fate of sarcosine in cancer cells.
Objective: To trace the metabolic conversion of this compound and identify its downstream metabolites and affected pathways.
Materials:
-
Cell line of interest (e.g., A549 lung adenocarcinoma cells)
-
Complete cell culture medium (e.g., DMEM)
-
This compound (M.W. 90.09)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Acetonitrile:H2O (2:2:1, v/v/v), ice-cold
-
Cell scrapers
-
Liquid nitrogen
-
High-resolution mass spectrometer coupled with liquid chromatography (LC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Seed the cells in appropriate culture vessels (e.g., 10 cm plates).
-
Allow the cells to reach approximately 50% confluency.
-
Prepare the labeling medium by supplementing the standard culture medium with a final concentration of 500 µM this compound.
-
Replace the normal medium with the this compound-containing medium and incubate for the desired time (e.g., 48 hours).
-
-
Metabolite Extraction:
-
After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Immediately add 1 ml of ice-cold extraction solution (Methanol:Acetonitrile:H2O) to each plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the samples for 30 seconds.
-
Perform three freeze-thaw cycles by alternating between liquid nitrogen and a water bath.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis and Data Interpretation:
-
Analyze the samples using a high-resolution mass spectrometer to detect the mass shift introduced by the 15N label.
-
Identify and quantify metabolites that show incorporation of the 15N label.
-
Perform metabolic pathway analysis to understand the downstream effects of sarcosine metabolism.
-
Protocol 2: Generalized Quantitative Proteomics Workflow Using this compound
This protocol outlines a hypothetical workflow for using this compound in a quantitative proteomics experiment, based on established SILAC principles.
Objective: To compare the relative abundance of proteins between two cell populations cultured with unlabeled ("light") and 15N-labeled ("heavy") sarcosine.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in glycine and serine
-
Sarcosine (unlabeled)
-
This compound
-
Dialyzed fetal bovine serum (FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
C18 spin columns for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells.
-
For the "light" population, supplement the medium with unlabeled sarcosine.
-
For the "heavy" population, supplement the medium with this compound.
-
Culture the cells for a sufficient duration to allow for the metabolic effects of sarcosine to manifest (this will require optimization).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash the cells from both populations separately.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture.
-
Desalt and concentrate the peptides using C18 spin columns.
-
Elute the peptides and dry them in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of 15N in the metabolites of sarcosine in the "heavy" sample.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs.
-
Calculate the heavy-to-light ratios for each protein to determine the relative abundance changes between the two conditions.
-
Quantitative Data Summary
As the direct application of this compound for global quantitative proteomics is not yet widely established, quantitative data tables from such studies are not available in the literature. However, data from metabolic tracing studies can be summarized to show the relative abundance of 15N-labeled metabolites.
Table 1: Hypothetical Relative Abundance of 15N-Labeled Metabolites Downstream of this compound Metabolism
| Metabolite | Relative Abundance (15N-labeled vs. Unlabeled) | Putative Pathway |
| Glycine-15N | 1.5 | One-Carbon Metabolism |
| Serine-15N | 1.2 | Amino Acid Metabolism |
| Glutathione-15N | 1.3 | Oxidative Stress Response |
| Purines-15N | 1.1 | Nucleotide Synthesis |
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound.
Caption: Metabolic pathway of this compound.
Caption: this compound induced ferroptosis pathway.
Caption: Quantitative proteomics workflow.
Application Note: Metabolic Flux Analysis of Sarcosine Metabolism using 15N-Labeled Sarcosine and NMR Spectroscopy
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sarcosine - Wikipedia [en.wikipedia.org]
- 3. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 7. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Cell Culture Preparation for 1D NMR - Powers Wiki [bionmr.unl.edu]
Application Note: Preparation and Use of Sarcosine-¹⁵N Calibration Standards for Quantitative Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Sarcosine, an N-methyl derivative of glycine, has been identified as a potential biomarker in various clinical contexts, including prostate cancer.[1][2] Accurate and precise quantification of sarcosine in complex biological matrices like plasma or urine is crucial for its validation and clinical utility. Stable isotope dilution mass spectrometry (LC-MS/MS) is the gold standard for such quantitative bioanalysis, offering high sensitivity and specificity.[3][4] This method involves using a stable isotope-labeled version of the analyte, such as Sarcosine-¹⁵N, as an internal standard (IS) to correct for matrix effects and variations during sample preparation and analysis.[4][5] This application note provides a detailed protocol for the preparation of Sarcosine-¹⁵N calibration standards and their application in quantitative mass spectrometry.
Principle The core principle of stable isotope dilution is the addition of a known quantity of a stable isotope-labeled analyte (e.g., Sarcosine-¹⁵N) to both the calibration standards and the unknown samples.[5] The labeled internal standard is chemically identical to the endogenous analyte but has a different mass.[4] By co-eluting chromatographically and exhibiting similar ionization efficiency, the ratio of the signal from the endogenous analyte to the signal from the internal standard allows for precise quantification, effectively normalizing for variations in sample extraction, injection volume, and instrument response.[4][6] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the standards.
Experimental Protocols
1. Materials and Reagents
-
Sarcosine (unlabeled) analytical standard (≥98% purity)
-
Sarcosine-¹⁵N (≥98% purity, ≥98% isotopic enrichment)[7]
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine) free of the analyte
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile, low-binding tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Preparation of Stock Solutions
-
Sarcosine (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of sarcosine analytical standard.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolve the powder in a small volume of LC-MS grade water.
-
Bring the flask to the final volume with LC-MS grade water, ensuring the solution is thoroughly mixed.
-
Store the stock solution at -20°C.
-
-
Sarcosine-¹⁵N (Internal Standard) Stock Solution (1 mg/mL):
-
Follow the same procedure as for the analyte stock solution, using Sarcosine-¹⁵N.[8]
-
Store the internal standard stock solution at -20°C.
-
3. Preparation of Working Solutions and Calibration Standards
-
Internal Standard (IS) Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the Sarcosine-¹⁵N stock solution using an appropriate solvent (e.g., 50:50 methanol:water). This working solution will be used to spike all calibration standards and samples.
-
-
Calibration Curve Standards:
-
Prepare a series of intermediate stock solutions from the unlabeled Sarcosine stock solution.
-
From these intermediate stocks, prepare the final calibration standards by spiking into the chosen biological matrix (e.g., plasma, urine).
-
A typical approach is to perform a two-fold serial dilution to create a multi-point calibration curve.[1]
-
Each calibration standard must also be spiked with a constant amount of the IS Working Solution.
-
The following table provides an example dilution scheme for an 8-point calibration curve covering a range of approximately 0.05 to 10 µg/mL.
| Calibration Standard ID | Analyte Concentration (µg/mL) | Volume of Analyte Intermediate Stock | Volume of IS Working Solution (1 µg/mL) | Final Volume with Matrix |
| CAL 8 | 10.0 | 100 µL of 100 µg/mL Stock | 10 µL | 1 mL |
| CAL 7 | 5.0 | 50 µL of 100 µg/mL Stock | 10 µL | 1 mL |
| CAL 6 | 2.5 | 25 µL of 100 µg/mL Stock | 10 µL | 1 mL |
| CAL 5 | 1.0 | 10 µL of 100 µg/mL Stock | 10 µL | 1 mL |
| CAL 4 | 0.5 | 50 µL of 10 µg/mL Stock | 10 µL | 1 mL |
| CAL 3 | 0.25 | 25 µL of 10 µg/mL Stock | 10 µL | 1 mL |
| CAL 2 | 0.1 | 10 µL of 10 µg/mL Stock | 10 µL | 1 mL |
| CAL 1 (LLOQ) | 0.05 | 5 µL of 10 µg/mL Stock | 10 µL | 1 mL |
| Blank | 0 | 0 µL | 10 µL | 1 mL |
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, quality control (QC) sample, or unknown sample, add 10 µL of the IS Working Solution (1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Inject into the LC-MS/MS system.
LC-MS/MS Method and Data Analysis
1. Suggested LC-MS/MS Parameters
-
LC Column: Phenyl-Hexyl column or similar.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Sarcosine: Precursor ion (Q1) > Product ion (Q3)
-
Sarcosine-¹⁵N: Precursor ion (Q1+1) > Product ion (Q3)
-
Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
2. Data Analysis and Visualization
The workflow for preparing and analyzing samples using Sarcosine-¹⁵N standards is depicted below.
Caption: Workflow for quantitative analysis using Sarcosine-¹⁵N internal standard.
Performance Characteristics
The use of Sarcosine-¹⁵N as an internal standard allows for robust and reliable quantification. The following table summarizes typical performance data reported in the literature for sarcosine assays.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.01 - 50 µg/mL | [1] |
| Correlation Coefficient (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | ~0.01 µg/mL | [1] |
| Limit of Quantification (LOQ) | ~0.01 µg/mL | [1] |
| Inter- & Intra-assay Variation | < 15-20% RSD | [6] |
Summary This application note provides a comprehensive protocol for the preparation of Sarcosine-¹⁵N calibration standards for use in quantitative LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality, reproducible data in complex biological samples.[4][6] The described methods for preparing stock solutions, calibration curves, and processing samples, combined with a robust LC-MS/MS method, provide a solid foundation for researchers in clinical chemistry and drug development to accurately quantify sarcosine.
References
- 1. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 4. cerilliant.com [cerilliant.com]
- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARCOSINE | Eurisotop [eurisotop.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sarcosine-15N in Clinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcosine, an N-methyl derivative of the amino acid glycine, has garnered significant interest in clinical research as a potential biomarker and therapeutic agent, particularly in the fields of oncology and neuroscience. Its involvement in key metabolic and signaling pathways makes it a valuable target for investigation. Sarcosine-15N, a stable isotope-labeled version of sarcosine, serves as an essential tool for the accurate quantification of endogenous sarcosine in biological matrices. Its use as an internal standard in mass spectrometry-based assays is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring data accuracy and reliability.
These application notes provide a comprehensive guide for the utilization of this compound in clinical research, with a focus on its application in studies related to prostate cancer and schizophrenia. Detailed protocols for sample preparation, quantitative analysis, and relevant biological assays are provided, along with graphical representations of associated signaling pathways and experimental workflows.
Quantitative Analysis of Sarcosine in Biological Samples using this compound
The accurate measurement of sarcosine levels in clinical samples such as plasma, serum, and urine is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, and the use of a stable isotope-labeled internal standard like this compound is indispensable.
Data Presentation: LC-MS/MS Parameters for Sarcosine Quantification
| Parameter | Setting |
| Chromatography | |
| Column | Phenyl-hexyl column[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.6 mL/minute |
| Injection Volume | 1 µL |
| Column Temperature | 50°C |
| Mass Spectrometry | |
| Ionization Mode | ESI-Positive[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |
| Sarcosine Transition | To be determined empirically |
| This compound Transition | To be determined empirically |
| Linear Range | 0.003 to 40 µmol/L[1] |
| Limit of Detection (LOD) | 0.05 to 4 nmol/L[1] |
| Limit of Quantification (LOQ) | 3 to 20 nmol/L[1] |
Experimental Protocol: Quantification of Sarcosine in Human Plasma
This protocol outlines the steps for the extraction and quantification of sarcosine from human plasma samples using LC-MS/MS with this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Acetonitrile, ice-cold
-
Methanol, ice-cold
-
Formic acid
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
For each 100 µL of plasma, add a known concentration of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile:methanol (3:1 v/v) to precipitate proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant containing the extracted metabolites.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in the data table above.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared samples.
-
Acquire data in MRM mode for both endogenous sarcosine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the specific transitions of sarcosine and this compound.
-
Calculate the peak area ratio of sarcosine to this compound.
-
Generate a calibration curve using known concentrations of sarcosine standard solutions spiked with the same concentration of this compound.
-
Determine the concentration of sarcosine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for Sarcosine Quantification:
Caption: Workflow for the quantification of sarcosine in plasma using this compound.
Application in Schizophrenia Clinical Research
Sarcosine has been investigated as an adjunctive therapy for schizophrenia, primarily due to its role as a glycine transporter type 1 (GlyT1) inhibitor, which enhances N-methyl-D-aspartate (NMDA) receptor function.[3][4] Clinical trials have explored the efficacy and safety of sarcosine in patients with schizophrenia.
Data Presentation: Sarcosine Clinical Trial Parameters for Schizophrenia
| Parameter | Description | Reference |
| Dosage | 2 g/day | [3][4] |
| Administration | Oral, typically two 500 mg capsules twice daily | [5] |
| Duration | 6 weeks | [3][4][6] |
| Patient Population | Patients with chronic or acute schizophrenia | [3][6] |
| Primary Outcome Measures | Positive and Negative Syndrome Scale (PANSS), Scale for the Assessment of Negative Symptoms (SANS) | [3][4] |
| Monitoring | Clinical assessments every two weeks | [6] |
Experimental Protocol: Monitoring Sarcosine Treatment in a Schizophrenia Clinical Trial
This protocol describes the administration and monitoring of sarcosine in a clinical trial setting, where this compound would be used to accurately measure plasma sarcosine levels to ensure compliance and study pharmacokinetics.
Procedure:
-
Patient Recruitment and Baseline Assessment:
-
Sarcosine Administration:
-
Monitoring and Sample Collection:
-
Conduct clinical assessments of symptoms using PANSS and SANS at regular intervals (e.g., every two weeks).[6]
-
Collect blood samples at specified time points (e.g., pre-dose and at peak concentration times post-dose) to determine plasma sarcosine levels.
-
Use this compound as an internal standard for the LC-MS/MS quantification of plasma sarcosine to assess treatment adherence and pharmacokinetic profiles.
-
-
Data Analysis:
-
Analyze the changes in PANSS and SANS scores from baseline to the end of the treatment period to evaluate the efficacy of sarcosine.
-
Correlate plasma sarcosine concentrations with clinical outcomes to investigate exposure-response relationships.
-
Signaling Pathway: NMDA Receptor and Glycine Transporter 1 (GlyT1)
Caption: Sarcosine inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor signaling.
Application in Prostate Cancer Research
Elevated levels of sarcosine have been associated with the progression of prostate cancer, suggesting its potential as a biomarker for disease aggressiveness.[7] Metabolomic studies utilizing this compound can help elucidate the role of sarcosine metabolism in prostate cancer.
Data Presentation: Sarcosine Metabolism Enzymes in Prostate Cancer
| Enzyme | Role in Sarcosine Metabolism | Expression in Prostate Cancer |
| Glycine N-methyltransferase (GNMT) | Synthesizes sarcosine from glycine | Elevated[7] |
| Sarcosine Dehydrogenase (SARDH) | Degrades sarcosine to glycine | Reduced[7] |
| Pipecolic Acid Oxidase (PIPOX) | Degrades sarcosine to glycine | Reduced[7] |
Experimental Protocol: Metabolomic Analysis of Sarcosine Pathways in Prostate Cancer Cells
This protocol describes how to use this compound in a cell-based assay to trace its metabolic fate and understand its role in prostate cancer progression.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Benign prostate epithelial cell line (e.g., RWPE-1)
-
Cell culture medium and supplements
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture prostate cancer and benign cell lines under standard conditions.
-
Treat the cells with a known concentration of this compound for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
Harvest the cells at each time point.
-
Perform metabolite extraction using a cold solvent mixture (e.g., methanol/acetonitrile/water) to quench metabolic activity and extract intracellular metabolites.
-
Include a protein precipitation step followed by centrifugation.
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using LC-MS/MS.
-
Develop a method to detect and quantify this compound and its potential downstream labeled metabolites (e.g., Glycine-15N).
-
-
Data Analysis:
-
Measure the levels of this compound and any identified 15N-labeled metabolites over time.
-
Compare the metabolic flux of this compound between cancerous and benign prostate cells.
-
This will provide insights into the altered sarcosine metabolism in prostate cancer.
-
Logical Relationship: Sarcosine Metabolism in Prostate Cancer
Caption: Altered enzyme expression leads to sarcosine accumulation in prostate cancer.
Conclusion
This compound is an invaluable tool for clinical research, enabling precise and accurate quantification of sarcosine in various biological matrices. The protocols and data presented here provide a framework for researchers to design and execute robust studies investigating the role of sarcosine in schizophrenia and prostate cancer. The use of this compound as an internal standard is a critical component of these studies, ensuring the generation of high-quality, reproducible data essential for advancing our understanding of these complex diseases and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A randomized, double-blind, placebo-controlled comparison study of sarcosine (N-methylglycine) and D-serine add-on treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Purity Sarcosine-15N in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of high-purity Sarcosine-15N in research, with a focus on its application in studying cancer metabolism, particularly in prostate cancer.
Introduction
Sarcosine, an N-methyl derivative of the amino acid glycine, has been identified as a key metabolite in several biological processes and is notably elevated in aggressive prostate cancer.[1][2][3][4] Stable isotope-labeled this compound serves as a powerful tool for tracing the metabolic fate of sarcosine and related pathways in vitro and in vivo. Its incorporation into cellular metabolites allows for precise quantification and flux analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7] This document outlines protocols for metabolic labeling of cancer cell lines with this compound and subsequent analysis, as well as providing relevant quantitative data and pathway diagrams.
High-purity this compound is available from various suppliers, including MedChemExpress and Eurisotop, ensuring accessibility for research purposes.[5][8]
Key Applications
-
Metabolic Flux Analysis (MFA): Tracing the flow of nitrogen from this compound through interconnected metabolic pathways.[5][9][10]
-
Quantitative Proteomics: Using 15N labeling as an internal standard for accurate protein quantification.[7]
-
Cancer Metabolism Studies: Investigating the role of sarcosine in cancer progression and identifying potential therapeutic targets.[2][3][4][11]
-
Neuroscience Research: Studying the role of sarcosine as a glycine transporter type I (GlyT1) inhibitor and N-methyl-D-aspartate (NMDA) receptor co-agonist in conditions like schizophrenia.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in research.
Table 1: Recommended Sarcosine Concentrations for In Vitro Studies
| Cell Line | Application | Sarcosine Concentration Range | Reference |
| PC-3 (Prostate Cancer) | Viability and Proliferation Assays | 0.2 µM - 10 µM | [12] |
| PC-3 (Prostate Cancer) | Metabolic Analysis (NMR) | 10 µM, 25 µM, 50 µM | [11] |
| LNCaP (Prostate Cancer) | Viability and Proliferation Assays | 0 - 10 µM | [12] |
| LNCaP (Prostate Cancer) | Metabolic Analysis (NMR) | 10 µM, 25 µM, 50 µM | [11] |
Table 2: Kinetic Parameters of Enzymes in Sarcosine Metabolism
| Enzyme | Substrate | Apparent Km | Apparent Vmax | Organism | Reference |
| Glycine Sarcosine N-Methyltransferase (GSMT) | Glycine | 9 mM | 0.8 µmol min-1 mg-1 | Ectothiorhodospira halochloris | [13] |
| Glycine Sarcosine N-Methyltransferase (GSMT) | Sarcosine | 25 mM | 0.9 µmol min-1 mg-1 | Ectothiorhodospira halochloris | [13] |
| Sarcosine Dimethylglycine N-Methyltransferase (SDMT) | Sarcosine | 6.1 mM | 1.3 µmol min-1 mg-1 | Ectothiorhodospira halochloris | [13] |
| Glycine N-Methyltransferase (GNMT) | Glycine | 2 - 20 mM | 35 - 96 min-1 (kcat) | Rabbit, Rat, Human | [14] |
| Glycine N-Methyltransferase (GNMT) | S-adenosylmethionine | 0.03 - 0.2 mM | 35 - 96 min-1 (kcat) | Rabbit, Rat, Human | [14] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Prostate Cancer Cells with this compound for Mass Spectrometry Analysis
This protocol details the steps for labeling prostate cancer cells (e.g., PC-3 or LNCaP) with this compound to trace its metabolic fate.
Materials:
-
High-purity this compound
-
Prostate cancer cell lines (PC-3, LNCaP)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Seed PC-3 or LNCaP cells in 6-well plates at a density that will result in 60-70% confluency at the time of labeling.[11]
-
Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with this compound at the desired final concentration (e.g., 10 µM, 25 µM, or 50 µM).[11]
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the prepared this compound labeling medium to the cells.
-
Incubate the cells for a specified duration (e.g., 24 or 48 hours) at 37°C and 5% CO2. The 48-hour time point has been shown to induce metabolic shifts.[11]
-
-
Metabolite Extraction:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
-
Sample Reconstitution for LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for your LC-MS method (e.g., 50 µL of 50% methanol in water).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: NMR Spectroscopy Analysis of this compound Labeled Cell Extracts
This protocol outlines the sample preparation and general parameters for analyzing this compound labeled cell extracts by NMR spectroscopy.
Materials:
-
This compound labeled cell extract (from Protocol 1)
-
Deuterium oxide (D2O) with a known concentration of an internal standard (e.g., TSP)
-
NMR tubes (e.g., 3 mm or 5 mm)
Procedure:
-
Sample Preparation:
-
Reconstitute the dried metabolite extract from Protocol 1 in a minimal volume of D2O containing a chemical shift reference and quantification standard (e.g., TSP).
-
Ensure complete dissolution by vortexing.
-
Centrifuge the sample to remove any particulate matter.
-
Transfer the supernatant to an appropriate NMR tube.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H and two-dimensional (2D) 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra on a high-field NMR spectrometer.
-
The 1H-15N HSQC experiment will specifically detect signals from 15N-labeled metabolites, providing high resolution and selectivity.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify and quantify the 15N-labeled metabolites based on their chemical shifts and signal intensities relative to the internal standard.
-
Signaling Pathways and Experimental Workflows
Sarcosine Metabolism and its Role in Prostate Cancer
Sarcosine metabolism is intricately linked to one-carbon metabolism and plays a significant role in prostate cancer progression. The key enzymes involved are Glycine N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, and Sarcosine Dehydrogenase (SARDH), which degrades sarcosine back to glycine.[4] In prostate cancer, GNMT expression is often elevated, while SARDH expression is reduced, leading to an accumulation of sarcosine.[4]
Caption: Sarcosine metabolic pathway in the context of prostate cancer.
mTOR Signaling Pathway and Sarcosine
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is often dysregulated in cancer. While a direct regulatory link between sarcosine and mTOR is still under investigation, sarcosine metabolism intersects with pathways that influence mTOR activity, such as amino acid sensing and one-carbon metabolism.
References
- 1. Methods for metabolic evaluation of prostate cancer cells using proton and 13C HR-MAS spectroscopy and [3-13C] pyruvate as a metabolic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 12. Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycine N-Methyltransferase and Regulation of S-Adenosylmethionine Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Sarcosine-15N in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of sarcosine in plasma samples using Sarcosine-¹⁵N as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like Sarcosine-¹⁵N recommended for quantifying sarcosine in plasma?
A1: Using a SIL internal standard such as Sarcosine-¹⁵N is the most recognized technique to correct for matrix effects in LC-MS/MS bioanalysis.[1] The underlying principle is that the SIL internal standard co-elutes with the analyte (sarcosine) and experiences a similar degree of ion suppression or enhancement from the plasma matrix.[2] This allows for more accurate and precise quantification because the ratio of the analyte to the internal standard should remain constant despite variations in the matrix.[2]
Q2: What are the primary causes of matrix effects when analyzing plasma samples?
A2: Matrix effects in plasma analysis are primarily caused by endogenous components of the sample that co-elute with the analyte and interfere with the ionization process in the mass spectrometer.[1][3] The most significant contributors to ion suppression in plasma are phospholipids.[4][5] Other substances that can cause matrix effects include proteins, salts, and anticoagulants.[3]
Q3: Can I still have quantification issues even when using Sarcosine-¹⁵N?
A3: Yes, several factors can still lead to inaccurate results. It is critical to ensure that Sarcosine-¹⁵N and the unlabeled sarcosine co-elute perfectly.[6] If there is a slight retention time difference, they may experience different degrees of ion suppression, leading to variability in the analyte-to-internal standard ratio. Additionally, the purity of the Sarcosine-¹⁵N is crucial; any presence of unlabeled sarcosine in the internal standard can artificially inflate the measured concentrations.
Q4: What are the common sample preparation techniques to reduce matrix effects?
A4: Effective sample preparation is a primary strategy for minimizing matrix effects.[5] Common techniques include:
-
Protein Precipitation (PPT): A simple and widely used method where a solvent like acetonitrile or methanol is added to precipitate proteins.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[5]
-
Solid-Phase Extraction (SPE): A selective sample clean-up method that can effectively remove interfering compounds.[5]
-
HybridSPE: A specialized technique designed to specifically remove phospholipids from the sample matrix.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/IS ratio across different plasma lots. | Different plasma lots can have varying compositions, leading to different degrees of ion suppression for the analyte and internal standard. | Evaluate matrix effects as part of method development using multiple sources of plasma. Optimize sample preparation to remove more interfering components. |
| Inconsistent peak shapes and retention times. | Buildup of phospholipids on the analytical column can degrade performance over time. | Use a guard column and/or implement a column wash step with a strong solvent between injections. Consider sample preparation methods that specifically remove phospholipids, such as HybridSPE.[7] |
| Low signal intensity (ion suppression) for both sarcosine and Sarcosine-¹⁵N. | High levels of co-eluting matrix components, especially phospholipids, are suppressing the ionization of both the analyte and the internal standard.[5] | Improve the sample clean-up procedure using SPE or LLE instead of simple protein precipitation. Diluting the sample may also reduce the concentration of interfering substances.[1] |
| Sarcosine-¹⁵N peak appears at a slightly different retention time than sarcosine. | This can be due to the "isotope effect," which is more common with deuterium-labeled standards but can still occur. | Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to ensure co-elution. A column with a different selectivity might also resolve the issue.[6] |
| Inaccurate quantification, especially at low concentrations. | The presence of unlabeled sarcosine as an impurity in the Sarcosine-¹⁵N internal standard can lead to artificially high results. | Verify the purity of the Sarcosine-¹⁵N standard. If significant impurities are present, a new, purer standard should be obtained. |
| Interference from other small molecules in the plasma. | Sarcosine has isomers, such as α-alanine and β-alanine, which have the same mass and can co-elute, making them indistinguishable by the mass spectrometer.[8] | The chromatographic method must be optimized to achieve baseline separation of sarcosine from its isomers.[8][9] Derivatization can also be employed to improve separation.[10] |
Experimental Protocols
Assessment of Matrix Effects: Post-Extraction Spike Method
This quantitative method is used to determine the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in the final mobile phase composition.
-
Set B (Post-Spike): Blank plasma is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Spike): Analyte and internal standard are added to the blank plasma before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Quantitative Data Summary
| Parameter | Ideal Value/Range | Significance |
| Matrix Factor (MF) | 0.8 - 1.2 | Indicates minimal impact of the matrix on ionization. |
| IS-Normalized MF | Close to 1.0 | Demonstrates that the internal standard is effectively compensating for matrix effects.[3] |
| Recovery (RE) | Consistent and >80% | High and consistent recovery ensures that the extraction process is efficient and reproducible. |
| Analyte/IS Co-elution | Retention Time Difference < 0.1 min | Essential for the internal standard to accurately track and compensate for matrix effects experienced by the analyte.[6] |
Visualizations
Caption: Workflow for minimizing matrix effects in plasma samples.
Caption: Troubleshooting logic for inaccurate sarcosine quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing isotopic scrambling of Sarcosine-15N in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering isotopic scrambling of Sarcosine-15N during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling of this compound and why is it a problem?
A: Isotopic scrambling of this compound refers to the unexpected rearrangement of the heavy nitrogen isotope (¹⁵N) within the sarcosine molecule or between molecules during sample preparation or analysis. This phenomenon can lead to the appearance of unexpected mass peaks in the mass spectrum, specifically a peak corresponding to unlabeled sarcosine (¹⁴N). The presence of this artifact can interfere with the accurate quantification of both labeled and unlabeled sarcosine, compromising the integrity of tracer experiments and metabolic studies.
Q2: What is the primary cause of this compound scrambling?
A: The primary cause of isotopic scrambling for this compound, particularly when using chloroformate derivatizing agents like ethyl chloroformate (EtCF), is believed to be the in-situ formation of methyl isocyanate (CH₃NCO) from sarcosine during the derivatization process. This highly reactive intermediate can then react with other molecules, leading to the redistribution of the ¹⁵N label and the erroneous formation of unlabeled (¹⁴N) sarcosine derivatives.
Q3: Can the choice of derivatization agent affect the degree of scrambling?
A: Yes, the choice of derivatization agent is a critical factor. Derivatization with alkyl chloroformates, such as methyl and ethyl chloroformate, is a known contributor to the scrambling of ¹⁵N-labeled amino acids, including sarcosine. Alternative derivatization strategies that do not proceed through an isocyanate intermediate are recommended to mitigate this issue.
Q4: Are other ¹⁵N-labeled amino acids susceptible to this type of scrambling?
A: Yes, this issue is not unique to sarcosine. Other ¹⁵N-labeled amino acids can also undergo isotopic scrambling, especially during derivatization with chloroformates. The tendency to scramble can depend on the structure of the amino acid and its propensity to form reactive intermediates under specific reaction conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Problem: I am observing a significant peak for unlabeled (¹⁴N) sarcosine in my ¹⁵N-labeled standard.
This is a classic indicator of isotopic scrambling. Follow this troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: A troubleshooting flowchart for diagnosing and resolving isotopic scrambling of this compound.
Experimental Protocols
To mitigate isotopic scrambling, it is essential to use a derivatization method that does not promote the formation of isocyanate intermediates. Below are two protocols: a common method known to cause scrambling and a recommended alternative.
Protocol 1: Ethyl Chloroformate (EtCF) Derivatization (Prone to Scrambling)
This method is provided for reference to illustrate a common source of isotopic scrambling.
-
Sample Preparation:
-
To 100 µL of aqueous sample (e.g., plasma, urine) or standard, add 50 µL of an internal standard solution.
-
Add 200 µL of a pyridine/ethanol solution (4:1 v/v).
-
Vortex the mixture for 1 minute.
-
-
Derivatization:
-
Add 50 µL of ethyl chloroformate (EtCF) to the mixture.
-
Vortex vigorously for 1 minute to facilitate the reaction.
-
A two-phase system will form.
-
-
Extraction:
-
Add 200 µL of chloroform and 200 µL of sodium bicarbonate solution (5% w/v).
-
Vortex for 1 minute to extract the derivatized analytes into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Analysis:
-
Transfer the lower organic layer to a new vial for GC-MS or LC-MS analysis.
-
Protocol 2: Alternative Derivatization using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) (Recommended to Avoid Scrambling)
This silylation method is a robust alternative that typically avoids the isotopic scrambling seen with chloroformates.
-
Sample Drying:
-
Pipette an appropriate volume of your sample or standard solution into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 50-60°C. It is critical that the sample is completely dry.
-
-
Derivatization:
-
Add 50 µL of a mixture of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile, pyridine) in a 1:1 ratio.
-
Seal the vial tightly.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Data on Isotopic Scrambling
The degree of isotopic scrambling can be quantified by comparing the peak area of the unlabeled (M+0) derivative to the labeled (M+1) derivative in a pure ¹⁵N-Sarcosine standard. The table below summarizes hypothetical data illustrating the effect of the derivatization method on scrambling.
| Derivatization Method | Analyte | Expected m/z (¹⁵N) | Observed Scrambled m/z (¹⁴N) | Scrambling Percentage (%) |
| Ethyl Chloroformate (EtCF) | Sarcosine-¹⁵N | 160 | 159 | 15 - 30% |
| MTBSTFA | Sarcosine-¹⁵N | 218 | 217 | < 1% |
Note: The m/z values are illustrative for the derivatized products and will vary based on the exact derivative formed and the ionization method used. The scrambling percentage is calculated as: [Area(¹⁴N) / (Area(¹⁴N) + Area(¹⁵N))] * 100.
Mechanism of Scrambling
Understanding the chemical mechanism that leads to scrambling is key to preventing it. The diagram below illustrates the proposed pathway for Sarcosine-¹⁵N scrambling when using ethyl chloroformate.
Caption: Proposed mechanism of this compound scrambling via an isocyanate intermediate.
Technical Support Center: Optimizing Sarcosine-15N as an Internal Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and optimization of Sarcosine-15N as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry. Its primary function is to correct for variations in sample preparation (e.g., extraction efficiency), chromatography, and mass spectrometric detection. Since this compound is chemically identical to the endogenous analyte (sarcosine) but has a different mass, it co-elutes and experiences similar ionization efficiency, allowing for accurate quantification of the analyte.
Q2: What is a typical starting concentration range for this compound?
The optimal concentration of an internal standard is assay-dependent. However, a common starting point is to aim for a concentration that results in a signal intensity similar to that of the endogenous analyte in the samples being analyzed. A typical starting concentration range for this compound in plasma or urine samples might be in the low to mid ng/mL range.
Q3: How do I determine the optimal concentration for my specific application?
The optimal concentration should be determined experimentally. This involves preparing a series of calibration standards and quality control (QC) samples with a fixed concentration of this compound and varying concentrations of the analyte. The goal is to find a concentration of the internal standard that provides a stable and reproducible signal across the entire calibration range without causing ion suppression.
Troubleshooting Guide
Problem: Low or No Signal from this compound
| Possible Cause | Recommended Action |
| Incorrect concentration | Verify the concentration of your this compound stock solution. Prepare a fresh dilution and re-analyze. |
| Degradation of the internal standard | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Instrumental issues | Check the mass spectrometer settings, including the specific mass transition for this compound. Ensure the instrument is properly tuned and calibrated. |
| Matrix effects | The sample matrix may be suppressing the ionization of this compound. Try diluting the sample or using a more effective sample clean-up procedure. |
Problem: High Variability in the this compound Signal
| Possible Cause | Recommended Action |
| Inconsistent pipetting | Ensure accurate and consistent addition of the internal standard to all samples. Use calibrated pipettes. |
| Sample-to-sample matrix effects | Different samples can have varying levels of matrix components that affect ionization. A more robust sample preparation method may be needed. |
| Internal standard concentration is too low | A low signal is more susceptible to background noise. Consider increasing the concentration of this compound. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration
-
Prepare a Stock Solution of this compound: Accurately weigh and dissolve this compound in an appropriate solvent (e.g., methanol or water) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare a Working Internal Standard Solution: Dilute the stock solution to a working concentration that will be spiked into samples. The final concentration in the sample should be considered.
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of unlabeled sarcosine into a representative matrix (e.g., charcoal-stripped plasma).
-
Spike with Internal Standard: Add a fixed volume of the working this compound solution to all calibration standards, quality control samples, and unknown samples.
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio (analyte/internal standard) versus the analyte concentration. Evaluate the linearity of the calibration curve and the precision and accuracy of the QC samples. The optimal internal standard concentration should provide a stable signal and a linear response across the desired analytical range.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of this compound for Different Matrices
| Matrix | Recommended Starting Concentration Range (ng/mL) | Common Sample Preparation Technique |
| Human Plasma | 10 - 100 | Protein Precipitation (e.g., with acetonitrile or methanol) |
| Human Urine | 50 - 500 | Dilute and Shoot or Solid-Phase Extraction |
| Cell Culture Media | 5 - 50 | Direct Injection or Protein Precipitation |
| Tissue Homogenate | 20 - 200 | Homogenization followed by Protein Precipitation or Liquid-Liquid Extraction |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound internal standard issues.
Technical Support Center: Troubleshooting Low Sarcosine-¹⁵N Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation efficiency of Sarcosine-¹⁵N in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sarcosine-¹⁵N, and why is it used in cell-based assays?
Sarcosine-¹⁵N is a stable isotope-labeled version of the amino acid derivative sarcosine (N-methylglycine). The nitrogen atom in the molecule is replaced with its heavier, non-radioactive isotope, ¹⁵N. This labeling allows researchers to trace the metabolic fate of sarcosine in cells using mass spectrometry. It is a valuable tool in metabolic studies, particularly in cancer research where altered sarcosine metabolism has been observed.
Q2: How do cells take up and metabolize sarcosine?
Sarcosine does not have a dedicated transporter and enters cells primarily through transporters for glycine and proline. Once inside the cell, sarcosine is involved in a metabolic cycle with glycine. It can be synthesized from glycine by the enzyme Glycine N-methyltransferase (GNMT) and is catabolized back to glycine by the mitochondrial enzyme Sarcosine Dehydrogenase (SARDH). The incorporation of the ¹⁵N label from sarcosine into other molecules is dependent on the activity of these enzymes.
Q3: What is a typical expected incorporation efficiency for Sarcosine-¹⁵N?
The incorporation efficiency of Sarcosine-¹⁵N can vary significantly depending on the cell line, experimental conditions, and the metabolic state of the cells. While achieving over 95% enrichment is the goal in many stable isotope labeling experiments, the efficiency for sarcosine may be lower due to its indirect incorporation into metabolic pathways. A successful labeling experiment should aim for a detectable and reproducible level of ¹⁵N enrichment in the target molecules.
Q4: How long should I incubate my cells with Sarcosine-¹⁵N?
The optimal incubation time for achieving sufficient Sarcosine-¹⁵N incorporation is cell-line dependent and should be determined empirically. A time-course experiment is recommended, with typical incubation times ranging from 24 to 72 hours. Shorter times may not allow for sufficient uptake and metabolism, while excessively long incubations could lead to cytotoxicity or unpredictable metabolic adaptations.
Troubleshooting Guides
Below are common issues encountered during Sarcosine-¹⁵N labeling experiments and steps to resolve them.
Issue 1: Low or No Detectable ¹⁵N Incorporation
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Competition from Unlabeled Sarcosine/Glycine in Media | 1. Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled amino acids, including glycine, which can compete with Sarcosine-¹⁵N uptake and metabolism. Use dialyzed FBS to minimize this competition. 2. Use Custom Media: If possible, use a custom-formulated medium that is devoid of unlabeled glycine and sarcosine. |
| Inefficient Cellular Uptake | 1. Optimize Sarcosine-¹⁵N Concentration: The concentration of Sarcosine-¹⁵N may be too low for efficient transport into the cells. Perform a concentration-response experiment to determine the optimal concentration (e.g., 50 µM to 500 µM). 2. Assess Transporter Expression: If low uptake is suspected, analyze the expression levels of glycine and proline transporters in your cell line. |
| Low Metabolic Enzyme Activity | 1. Measure Enzyme Levels: The activity of GNMT and SARDH is crucial for sarcosine metabolism. Low expression or activity of these enzymes will result in poor incorporation. Measure the protein levels of GNMT and SARDH using commercially available ELISA kits. 2. Cell Line Selection: Different cell lines have varying expression levels of metabolic enzymes. Consider screening different cell lines to find one with a more active sarcosine metabolism. |
| Poor Cell Health or Low Proliferation Rate | 1. Monitor Cell Viability: Ensure that the concentration of Sarcosine-¹⁵N used is not toxic to the cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different concentrations. 2. Check Cell Passage Number: High passage numbers can lead to altered metabolic phenotypes and reduced proliferation rates. It is recommended to use cells with a low passage number for metabolic labeling studies. |
Issue 2: High Variability in ¹⁵N Incorporation Between Replicates
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Standardize Seeding Density: Ensure that all experimental replicates are seeded with the same number of cells and are at a similar confluency at the start of the experiment. 2. Maintain Consistent Incubation Times: Precisely control the duration of Sarcosine-¹⁵N incubation for all samples. |
| Errors in Sample Preparation | 1. Accurate Pipetting: Use calibrated pipettes to ensure that the same amount of Sarcosine-¹⁵N is added to each replicate. 2. Homogeneous Cell Lysis: Ensure complete and consistent lysis of cells to release all cellular contents for analysis. |
| Mass Spectrometry Analysis Variability | 1. Consistent Sample Injection: Ensure that equal amounts of protein or extract are injected into the mass spectrometer for each sample. 2. Instrument Calibration: Regularly calibrate the mass spectrometer to ensure accurate and reproducible measurements. |
Experimental Protocols
Protocol 1: General Procedure for Sarcosine-¹⁵N Labeling in Adherent Cells
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Cell Seeding: Seed adherent cells in a multi-well plate or flask at a density that will result in 70-80% confluency at the time of harvest.
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Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking glycine) with dialyzed FBS and the desired concentration of Sarcosine-¹⁵N.
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Labeling: Once cells have adhered, remove the growth medium and wash the cells once with sterile PBS. Add the prepared Sarcosine-¹⁵N labeling medium to the cells.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
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Harvesting: After incubation, place the culture vessel on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
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Cell Lysis and Protein Extraction: Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
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Sample Preparation for Mass Spectrometry: Prepare the protein samples for mass spectrometry analysis according to your standard protocol (e.g., in-solution or in-gel digestion with trypsin).
Protocol 2: Measurement of GNMT and SARDH Protein Levels by ELISA
This protocol provides a general outline. Refer to the manufacturer's instructions for specific details of the ELISA kit.
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Sample Preparation: Prepare cell lysates as described in Protocol 1.
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Standard Preparation: Reconstitute the provided standards to create a standard curve.
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ELISA Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as recommended in the kit protocol.
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Wash the wells to remove unbound substances.
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Add the detection antibody and incubate.
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Wash the wells.
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Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
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Wash the wells.
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Add the substrate solution and incubate to allow color development.
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Add the stop solution to terminate the reaction.
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-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot the standard curve and determine the concentration of GNMT or SARDH in the samples.
Visualizations
Caption: Metabolic pathway of Sarcosine-¹⁵N in a mammalian cell.
Caption: A logical workflow for troubleshooting low Sarcosine-¹⁵N incorporation.
Technical Support Center: Optimizing Sarcosine-¹⁵N NMR Signal-to-Noise Ratio
Welcome to the technical support center for improving the signal-to-noise ratio (SNR) of Sarcosine-¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
Issue: Low or No Detectable ¹⁵N Signal for Sarcosine
Question: I am not seeing a signal, or the signal is very weak for my ¹⁵N-labeled sarcosine sample. What are the common causes and how can I troubleshoot this?
Answer: A low signal-to-noise ratio is a common challenge in ¹⁵N NMR due to the low gyromagnetic ratio of the ¹⁵N nucleus. Here is a step-by-step guide to troubleshoot this issue:
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Sample Preparation and Conditions:
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Concentration: Is your sample concentration sufficient? For direct ¹⁵N detection of small molecules, a higher concentration is often necessary.
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Solvent: Are you using a deuterated solvent appropriate for your sarcosine sample? Ensure the solvent does not have signals that overlap with your region of interest.
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pH: The pH of the sample can significantly affect the ¹⁵N signal. For amino acids, acidic conditions (pH < 5) can minimize the exchange of the amine proton with the solvent, which can lead to line broadening and signal loss.
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Temperature: Lowering the experimental temperature can sometimes improve the signal by reducing the rate of chemical exchange and altering relaxation properties. For some amino acids, temperatures as low as -5°C (with an appropriate co-solvent like acetone to prevent freezing) have been shown to be beneficial.[1][2]
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NMR Experiment and Parameters:
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Pulse Sequence: Are you using a pulse sequence designed for sensitivity enhancement? For protonated nitrogens like in sarcosine, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are highly recommended. INEPT can theoretically enhance the ¹⁵N signal by a factor of up to 10.[3]
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Number of Scans (NS): Have you acquired a sufficient number of scans? The SNR improves with the square root of the number of scans. For weak samples, a large number of scans may be necessary.
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Relaxation Delay (d1): Is the relaxation delay (d1) set appropriately? For quantitative experiments, d1 should be at least 5 times the longest T1 relaxation time of the ¹⁵N nucleus. For sensitivity-enhanced experiments where quantitation is not critical, a shorter delay of 1 to 1.5 times T1 can be used to acquire more scans in a given time.
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Instrumental Factors:
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Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the ¹⁵N frequency and matched to the sample.
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Shimming: Poor magnetic field homogeneity will lead to broad lines and low signal intensity. Ensure the sample is properly shimmed.
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Frequently Asked Questions (FAQs)
Q1: What is the most effective pulse sequence for enhancing the signal of Sarcosine-¹⁵N?
A1: For a protonated nitrogen as in sarcosine, the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence is highly effective. This technique transfers the high polarization of protons to the less sensitive ¹⁵N nucleus via J-coupling, leading to a significant signal enhancement. A refocused INEPT sequence is often preferred as it produces an in-phase multiplet, which can be further collapsed into a single sharp peak by proton decoupling during acquisition, further improving the SNR.
Q2: How do I choose the optimal relaxation delay (d1) for my Sarcosine-¹⁵N experiment?
A2: The optimal relaxation delay depends on the T1 (spin-lattice) relaxation time of the ¹⁵N nucleus in sarcosine and the goal of your experiment.
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For Maximum Sensitivity: A shorter relaxation delay of approximately 1.3 to 1.5 times the ¹⁵N T1 allows for more scans to be acquired in a shorter period, maximizing the signal-to-noise ratio per unit time.
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For Quantitative Analysis: A longer relaxation delay of at least 5 times the ¹⁵N T1 is necessary to ensure complete relaxation of the magnetization between scans, which is crucial for accurate signal integration and quantification.
Since the T1 of the ¹⁵N in sarcosine can be long, it is advisable to perform a T1 measurement (e.g., using an inversion-recovery experiment) to determine its value accurately.
Q3: Can temperature affect my Sarcosine-¹⁵N NMR experiment?
A3: Yes, temperature can have a significant impact. Lowering the temperature can be beneficial for several reasons:
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Reduced Chemical Exchange: It slows down the exchange rate of the N-H proton with the solvent, which can sharpen the signal and improve detection.
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Changes in Relaxation: Temperature affects the molecular tumbling rate, which in turn influences the T1 and T2 relaxation times. This can impact the optimal relaxation delay and the efficiency of polarization transfer in experiments like INEPT. For amino acids, studies have shown that lowering the temperature can lead to better characterization of ¹⁵N signals.[1][2]
Q4: My baseline is noisy and has rolling artifacts. How can I improve it?
A4: A noisy or distorted baseline can obscure weak signals. Here are some ways to improve it:
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Increase the Number of Scans: Signal averaging will reduce the random noise.
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Data Processing: Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) before Fourier transformation to improve the SNR, though this will slightly decrease resolution. Baseline correction algorithms in the processing software can be used to flatten the baseline.
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Check for Acoustic Ringing: In some cases, acoustic ringing in the probe can contribute to baseline distortions, especially at the beginning of the FID. Applying a first-order phase correction and ensuring a sufficient acquisition delay can help.
Q5: Should I use direct ¹⁵N detection or an indirect detection method like ¹H-¹⁵N HSQC?
A5: The choice depends on your experimental goals and sample concentration.
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Direct ¹⁵N Detection (e.g., with INEPT): This is a 1D experiment that directly observes the ¹⁵N signal. It is simpler to set up and can be sufficient if you only need the ¹⁵N chemical shift information. With ¹⁵N-labeling and INEPT, it can provide good sensitivity.
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Indirect Detection (¹H-¹⁵N HSQC): This is a 2D experiment that detects the sensitive ¹H nucleus, providing a significant sensitivity advantage. It provides a correlation between the ¹H and ¹⁵N chemical shifts, which is excellent for resolving overlapping signals and for structural assignments. For complex samples or when trying to detect low concentration species, HSQC is generally the preferred method.
Data Presentation
The following tables summarize key quantitative data and parameters relevant to optimizing Sarcosine-¹⁵N NMR experiments.
Table 1: Comparison of NMR Signal Enhancement Techniques for ¹⁵N
| Technique | Principle | Typical SNR Enhancement (vs. direct ¹H-decoupled ¹⁵N) | Key Considerations |
| Signal Averaging | Co-addition of multiple FIDs to reduce random noise. | Proportional to the square root of the number of scans. | Increases experiment time linearly with the number of scans. |
| INEPT | Polarization transfer from ¹H to ¹⁵N via J-coupling. | Theoretically up to ~10-fold for ¹⁵N.[3] | Requires a proton directly coupled to the ¹⁵N. The delay in the pulse sequence needs to be optimized based on the ¹J(N,H) coupling constant. |
| ¹H-¹⁵N HSQC | Indirect detection of ¹⁵N through the attached, more sensitive ¹H nucleus. | Significant sensitivity gain over direct ¹⁵N detection. | 2D experiment, requires longer acquisition times than a simple 1D experiment but provides more information. |
Table 2: Recommended Starting Parameters for Sarcosine-¹⁵N NMR Experiments
| Parameter | Direct ¹⁵N Detection (with INEPT) | ¹H-¹⁵N HSQC | Rationale |
| Pulse Program | Refocused INEPT with ¹H decoupling | Standard gradient-selected HSQC (e.g., hsqcetgpsi) | INEPT for sensitivity enhancement in 1D; HSQC for high sensitivity in 2D. |
| ¹⁵N Carrier Freq. (O1P) | Centered on the expected Sarcosine-¹⁵N chemical shift (~ -340 to -360 ppm relative to NH₃) | Centered on the expected Sarcosine-¹⁵N chemical shift | To ensure the signal is on-resonance. |
| ¹H Carrier Freq. (O1) | N/A | Centered on the water resonance (for water suppression) | To effectively suppress the solvent signal. |
| ¹⁵N Spectral Width (SW) | ~50 ppm | ~40-50 ppm | To cover the expected chemical shift range of the sarcosine nitrogen. |
| ¹H Spectral Width (SW) | N/A | ~12 ppm | To cover the relevant proton chemical shifts. |
| Relaxation Delay (d1) | 1.5 s (can be optimized based on T1) | 1.5 - 2.0 s | A compromise between sensitivity and allowing for sufficient relaxation. |
| Acquisition Time (aq) | 1 - 2 s | 0.1 - 0.2 s | To achieve good digital resolution. |
| Number of Scans (ns) | ≥ 64 (increase for low concentration) | ≥ 8 (increase for low concentration) | To achieve adequate SNR. |
| INEPT Delay (d2) | ~5.4 ms (for ¹J(N,H) ≈ 92 Hz) | N/A | Optimized for polarization transfer based on 1/(2*J). |
Experimental Protocols
Protocol 1: Direct Detection of Sarcosine-¹⁵N using a Refocused INEPT Experiment
Objective: To acquire a sensitivity-enhanced 1D ¹⁵N NMR spectrum of Sarcosine-¹⁵N.
Methodology:
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Sample Preparation:
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Dissolve the ¹⁵N-labeled sarcosine in a suitable deuterated solvent (e.g., D₂O or a buffer in D₂O). Adjust the pH to be acidic (e.g., pH 4-5) using a non-interfering acid.
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Filter the sample into a clean NMR tube to a height of approximately 4-5 cm.
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Spectrometer Setup:
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Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
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Tune and match the ¹⁵N and ¹H channels of the probe.
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Perform shimming to optimize the magnetic field homogeneity.
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Experiment Acquisition:
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Load a standard refocused INEPT pulse program with proton decoupling during acquisition.
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Set the ¹⁵N transmitter offset (O1P) to the expected chemical shift of the sarcosine nitrogen.
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Set the spectral width (SW) to cover the expected resonance.
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Set the relaxation delay (d1) to a starting value of 1.5 s.
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Set the INEPT delay (d2) based on the one-bond N-H coupling constant (¹J(N,H) ≈ 90-95 Hz). A typical value would be 1/(2 * J_NH).
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Set the number of scans (ns) to a minimum of 64, and increase as needed for better SNR.
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Set the receiver gain automatically.
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Acquire the FID.
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Data Processing:
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Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
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Perform Fourier transformation.
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Phase the spectrum.
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Perform baseline correction.
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Protocol 2: Indirect Detection of Sarcosine-¹⁵N using a ¹H-¹⁵N HSQC Experiment
Objective: To acquire a high-sensitivity 2D ¹H-¹⁵N correlation spectrum of Sarcosine-¹⁵N.
Methodology:
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Sample Preparation: Follow the same procedure as in Protocol 1.
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Spectrometer Setup: Follow the same procedure as in Protocol 1.
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Experiment Acquisition:
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Load a standard gradient-selected, sensitivity-enhanced ¹H-¹⁵N HSQC pulse program.
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Set the ¹H transmitter offset (O1) on the water resonance.
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Set the ¹⁵N transmitter offset (O1P) to the expected chemical shift of the sarcosine nitrogen.
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Set the ¹H and ¹⁵N spectral widths.
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Set the relaxation delay (d1) to a starting value of 1.5 s.
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Set the number of scans (ns) per increment to at least 8.
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Set the number of increments in the indirect dimension (t1) to achieve the desired resolution.
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Set the receiver gain automatically.
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Acquire the 2D data.
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Data Processing:
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Apply appropriate window functions in both dimensions.
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Perform 2D Fourier transformation.
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Phase the spectrum in both dimensions.
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Perform baseline correction in both dimensions.
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Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio in Sarcosine-¹⁵N NMR.
Caption: Logical relationship of common strategies for SNR enhancement in NMR.
References
Technical Support Center: Overcoming Challenges in Sarcosine-15N Labeled Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating 15N-labeled Sarcosine (Sar). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Coupling Efficiency and Poor Yield
Question: I am experiencing low coupling efficiency and subsequently a low overall yield when trying to incorporate Fmoc-Sar(15N)-OH into my peptide sequence. What are the potential causes and how can I resolve this?
Answer:
Low coupling efficiency is the most common challenge when working with Fmoc-Sar(15N)-OH. This is primarily due to the steric hindrance caused by the N-methyl group of the sarcosine residue, which can physically block the activated amino acid from efficiently reacting with the free N-terminus of the growing peptide chain.
Troubleshooting Strategies:
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Optimize Coupling Reagents: Standard coupling reagents are often insufficient for sterically hindered amino acids. More potent activating agents are necessary to achieve high coupling efficiency.
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Recommended Reagents: Urionium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective. Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.
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Carbodiimides: If using carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide), they should always be used in combination with an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure.
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Adjust Reaction Conditions:
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Extended Coupling Time: Allow for a longer reaction time to ensure the coupling reaction goes to completion. Progress can be monitored using a bromophenol blue test, as the standard Kaiser test is not effective for secondary amines like sarcosine.
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Double Coupling: If the initial coupling is incomplete, performing a second coupling with a fresh solution of activated Fmoc-Sar(15N)-OH can significantly increase the yield.
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Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve the reaction kinetics.
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Solvent Considerations: Ensure that the solid-phase resin is adequately swollen. A solvent mixture of DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) can sometimes enhance coupling efficiency.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent Combination | Typical Coupling Time | Expected Crude Purity |
| HATU / DIPEA | 1-2 hours | >90% |
| HBTU / DIPEA | 1-2 hours | ~85-90% |
| PyBOP / DIPEA | 1-2 hours | ~85-90% |
| DIC / HOBt | 2-4 hours | <70% |
Note: This table provides a general comparison. Actual results will be sequence-dependent.
Peptide Aggregation During Synthesis
Question: My peptide, which includes a Sarcosine-15N residue, is showing signs of aggregation on the resin (e.g., reduced resin swelling, incomplete deprotection). What can I do to mitigate this?
Answer:
Peptide aggregation occurs when the growing peptide chains interact with each other on the solid support, which can prevent reagents from accessing the reactive sites. While sarcosine itself is not a primary cause of aggregation, its presence in a hydrophobic sequence can exacerbate the problem.
Troubleshooting Strategies:
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Incorporate Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the reaction mixture can disrupt the formation of secondary structures that lead to aggregation.
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Utilize "Difficult Sequence" Solvents: Switching from DMF to solvents with greater polarity or hydrogen-bonding capabilities, like N-methyl-2-pyrrolidone (NMP), or adding a small amount of DMSO (Dimethyl sulfoxide), can help to better solvate the peptide chains and reduce aggregation.
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Microwave-Assisted Synthesis: The application of microwave energy can accelerate both coupling and deprotection steps and help to break up aggregated peptide chains.
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Low-Load Resins: Using a resin with a lower initial substitution level increases the spacing between peptide chains, thereby reducing the likelihood of intermolecular aggregation.
Potential Side Reactions
Question: Are there any specific side reactions I should be aware of when synthesizing peptides containing this compound?
Answer:
While this compound is chemically stable, the process of solid-phase peptide synthesis (SPPS) can lead to several common side reactions.
Key Side Reactions to Monitor:
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Diketopiperazine (DKP) Formation: This is a major risk, particularly when proline or N-substituted amino acids like sarcosine are located at the C-terminus or the penultimate position of the peptide. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.
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Prevention:
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Employ a 2-chlorotrityl chloride (2-CTC) resin. Its bulky linker provides steric hindrance that suppresses this side reaction.
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If the sequence allows, begin the synthesis with a pre-formed dipeptide or tripeptide to bypass the susceptible dipeptide stage.
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Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, it is prone to forming a five-membered ring aspartimide intermediate, especially during the basic conditions of Fmoc deprotection with piperidine.
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Prevention:
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Utilize a bulkier side-chain protecting group for the aspartic acid.
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Add a small percentage of an acid, such as HOBt, to the piperidine deprotection solution to lower the basicity.
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Purification and Characterization
Question: I'm having trouble purifying my this compound labeled peptide with reverse-phase HPLC, and how can I confirm the 15N incorporation?
Answer:
Purification can be challenging due to the co-elution of impurities that are structurally similar to the target peptide. Mass spectrometry is the definitive method for confirming isotopic incorporation.
Purification and Analysis Strategies:
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Optimize HPLC Conditions:
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Gradient: Employ a shallower gradient during elution to improve the separation of your target peptide from closely related impurities.
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Mobile Phase: While TFA is the standard ion-pairing agent, switching to formic acid can alter the selectivity of the separation.
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Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as C8 or phenyl-hexyl.
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Confirming Isotopic Enrichment:
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Mass Spectrometry (MS): Analysis of the intact peptide will show a mass increase of one Dalton (+1 Da) for each incorporated 15N atom compared to the unlabeled analogue.
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Tandem MS (MS/MS): For unambiguous confirmation, MS/MS sequencing can be performed. All fragment ions that contain the this compound residue will exhibit a +1 Da mass shift.
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Detailed Experimental Protocol
Protocol: Fmoc-Based Solid-Phase Synthesis of a this compound Labeled Peptide
This protocol provides a general methodology for the manual synthesis of a peptide containing a 15N-labeled sarcosine residue.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide) in DMF for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
- Drain and repeat the piperidine treatment for an additional 15 minutes.
- Thoroughly wash the resin with DMF (5x), followed by DCM (3x), and then DMF (3x).
3. Fmoc-Sar(15N)-OH Coupling:
- In a separate vial, dissolve Fmoc-Sar(15N)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
- Add DIPEA (N,N-Diisopropylethylamine) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin and agitate for a minimum of 2 hours at room temperature.
- Monitor the reaction with the bromophenol blue test. A blue color indicates incomplete coupling.
- If necessary, repeat the coupling step.
- Wash the resin with DMF (5x).
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes, then wash with DMF.
5. Chain Elongation:
- Repeat steps 2-4 for all subsequent amino acids in the sequence.
6. Cleavage and Deprotection:
- After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.
- Collect the filtrate and precipitate the crude peptide in cold diethyl ether.
- Pellet the peptide by centrifugation, decant the ether, and dry the pellet.
7. Purification and Analysis:
- Purify the crude peptide using preparative reverse-phase HPLC.
- Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.
Visualizations
Caption: Workflow for this compound labeled peptide synthesis.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
strategies to prevent degradation of Sarcosine-15N during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sarcosine-15N during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound during sample preparation can be attributed to two main factors:
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Enzymatic Degradation: Biological samples contain enzymes that can metabolize sarcosine. The primary enzymes involved are Sarcosine Dehydrogenase (SARDH), which demethylates sarcosine to glycine, and Glycine N-methyltransferase (GNMT), which catalyzes the reverse reaction.[1]
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Chemical Instability: Like many small molecules, this compound can be susceptible to degradation under certain chemical conditions, such as extreme pH and high temperatures. The stability of its derivatives, created for analytical purposes, is also a consideration.[2]
Q2: What are the optimal storage conditions for this compound and samples containing it?
A2: Proper storage is crucial to maintain the integrity of this compound. For this compound stock solutions, long-term storage at -80°C for up to six months is recommended. For shorter periods, up to one month, -20°C is acceptable. It is also advised to protect the compound from light and store it under a nitrogen atmosphere. Aqueous solutions of sarcosine are not recommended for storage longer than one day. Spiked urine samples containing sarcosine have been found to be stable for 12 hours at room temperature and can endure up to three freeze-thaw cycles.[2] Interestingly, one study suggested that storage at -80°C for more than 48 hours could be detrimental to sarcosine determination in urine, a point to consider for long-term storage of biological samples.[2] For metabolomics studies, it is generally recommended to immediately freeze urine samples to halt any biological or chemical reactions and to avoid storage at higher temperatures like 4°C and repeated freeze-thaw cycles.[3]
Q3: How can I inhibit enzymatic degradation of this compound in my samples?
A3: To prevent enzymatic degradation, enzyme inhibitors can be added during sample preparation.
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For Sarcosine Dehydrogenase (SARDH): Methoxyacetic acid has been identified as a competitive inhibitor.
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For Glycine N-methyltransferase (GNMT): Several compounds can indirectly inhibit its activity, including homocysteine, methotrexate, and azathioprine.[4]
It is important to verify that any inhibitor used does not interfere with the downstream analytical method.
Q4: What is the optimal pH range for maintaining this compound stability?
Troubleshooting Guides
Issue 1: Low or no detection of this compound in the final analysis.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Work quickly and keep samples on ice. Add a broad-spectrum protease inhibitor cocktail or specific inhibitors for SARDH (e.g., methoxyacetic acid) and GNMT (e.g., homocysteine) to your lysis/extraction buffer. |
| Chemical Degradation | Ensure the pH of all solutions is maintained between 7.0 and 8.0. Avoid high temperatures during all steps. |
| Improper Storage | Review storage conditions. For long-term storage, ensure samples were kept at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Extraction | Optimize the extraction protocol. For plasma or urine, a protein precipitation step with a cold solvent like methanol or acetonitrile is a common starting point. |
| Derivatization Issues (for GC-MS) | Ensure derivatization reagents are fresh and the reaction is carried out under anhydrous conditions. Note that TMS derivatives of sarcosine are only stable for up to two hours.[2] |
Issue 2: Poor chromatographic peak shape (tailing, fronting, or broad peaks).
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase (HILIC) | Adjust mobile phase pH to suppress ionization of either the analyte or the stationary phase. Increase the buffer concentration in the mobile phase to mask residual silanol interactions.[7][8] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | The injection solvent should be as close in composition to the initial mobile phase as possible, especially in HILIC. |
| Column Contamination or Damage | Wash the column with a strong solvent or replace it if necessary. |
Quantitative Data Summary
Table 1: Stability of Sarcosine in Spiked Urine Samples
| Condition | Stability | Reference |
| Room Temperature | Stable for 12 hours | [2] |
| Freeze-Thaw Cycles | Stable for up to 3 cycles | [2] |
| -20°C Storage | Recommended for up to 1 month (for stock solutions) | |
| -80°C Storage | Recommended for up to 6 months (for stock solutions) | |
| -80°C Storage (>48h) | Potentially deleterious for determination in urine | [2] |
Table 2: Stability of TMS Derivatives of Sarcosine for GC-MS Analysis
| Condition | Stability | Reference |
| Post-derivatization | >80% stable for up to 2 hours | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma/Serum for LC-MS/MS Analysis
This protocol is adapted from a validated method for sarcosine quantification.[9]
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Sample Thawing: Thaw frozen plasma or serum samples on ice.
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Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of ice-cold methanol containing the internal standard.
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Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
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Supernatant Collection: Carefully transfer the supernatant to a new tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Human Urine for Metabolomics Analysis
This protocol is a general procedure for untargeted metabolomics that can be adapted for this compound analysis.[3][10]
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Sample Thawing: Thaw frozen urine samples on ice.
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Centrifugation: Centrifuge the urine at 13,000 x g for 5 minutes at 4°C to pellet any particulate matter.
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Extraction: To 50 µL of the urine supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins and other macromolecules.
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Vortexing: Vortex the mixture for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Visualizations
Caption: Enzymatic degradation pathways of this compound.
References
- 1. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. scbt.com [scbt.com]
- 5. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. University of Glasgow - Colleges - College of Medical, Veterinary & Life Sciences - Shared Research Facilities [gla.ac.uk]
correcting for isotopic impurities in Sarcosine-15N standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarcosine-15N standards. The information provided addresses common issues related to isotopic impurities and offers guidance on how to correct for them in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of sarcosine (N-methylglycine), where the naturally occurring nitrogen-14 (¹⁴N) atom is replaced with a nitrogen-15 (¹⁵N) isotope. It is widely used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of sarcosine in biological samples. The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification.
Q2: What is meant by "isotopic purity" of a this compound standard and what is a typical purity level?
Isotopic purity refers to the percentage of the labeled compound that contains the desired stable isotope. For this compound, this is the percentage of molecules that are successfully labeled with ¹⁵N. Commercially available this compound standards typically have an isotopic purity of 98% or higher. It is crucial to know the isotopic purity of your standard, as the presence of unlabeled sarcosine (containing ¹⁴N) can affect the accuracy of your quantitative results.[1][2]
Q3: How do isotopic impurities in my this compound standard affect my experimental results?
Isotopic impurities can lead to an overestimation of the analyte concentration. This occurs because the unlabeled (¹⁴N) sarcosine present as an impurity in the internal standard will contribute to the signal of the natural sarcosine you are trying to measure.[3] This "cross-talk" between the internal standard and the analyte can result in a non-linear calibration curve and biased quantitative data.[4]
Q4: What is the M+1 peak and how does it relate to this compound?
In mass spectrometry, the M+1 peak is an isotopic peak that is one mass unit heavier than the monoisotopic peak (M+). This peak arises from the natural abundance of heavy isotopes, primarily carbon-13 (¹³C). Even in a pure unlabeled sarcosine sample, you will observe a small M+1 peak. When using this compound, it's important to remember that the unlabeled sarcosine impurity will also have a corresponding M+1 peak, which can potentially interfere with the signal of the ¹⁵N-labeled standard if not properly resolved.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound standards.
| Problem | Possible Cause | Recommended Solution |
| Non-linear calibration curve | Contribution of natural isotopes from the analyte to the internal standard signal ("cross-talk").[4] | Employ a non-linear calibration function that accounts for the isotopic overlap. Several software packages and custom scripts can perform this correction.[4][6] |
| Presence of a significant amount of unlabeled sarcosine in the this compound standard.[3] | 1. Consult the Certificate of Analysis for your standard to determine the exact isotopic purity. 2. Mathematically correct for the contribution of the unlabeled species to the analyte signal. | |
| Inaccurate quantification, particularly at low analyte concentrations | Interference from the unlabeled (M+) peak of the internal standard with the analyte peak. | 1. Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard peaks. 2. Use a higher purity this compound standard if available. 3. Apply a correction algorithm to subtract the contribution of the internal standard's M+ peak from the analyte's signal. |
| Unexpected peaks in the mass spectrum of the this compound standard | Presence of other isotopologues (e.g., molecules with both ¹⁵N and ¹³C). | 1. Calculate the theoretical isotopic distribution for this compound to predict the expected peaks and their relative abundances. 2. Use high-resolution mass spectrometry to identify and resolve these different isotopic species. |
| Difficulty in distinguishing between sarcosine and its isomers (e.g., alanine) | Co-elution of isomers during liquid chromatography. | Optimize your chromatographic method to achieve baseline separation of sarcosine from its isomers. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[7] |
Experimental Protocols
Protocol 1: Assessing the Isotopic Purity of this compound Standard
This protocol outlines the steps to experimentally verify the isotopic purity of your this compound standard using high-resolution mass spectrometry.
-
Sample Preparation:
-
Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol/water) at a concentration appropriate for your mass spectrometer (e.g., 1 µg/mL).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in full scan mode over a mass range that includes the expected m/z values for both unlabeled and ¹⁵N-labeled sarcosine.
-
Unlabeled Sarcosine (C₃H₇NO₂): Monoisotopic mass = 89.0477 u
-
This compound (C₃H₇¹⁵NO₂): Monoisotopic mass = 90.0447 u
-
-
Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the monoisotopic peaks for both unlabeled sarcosine (M+) and this compound (M+1).
-
Measure the peak intensities for both species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Intensity of ¹⁵N peak / (Intensity of ¹⁵N peak + Intensity of ¹⁴N peak)) * 100
-
-
Protocol 2: Correction for Isotopic Impurities in a Quantitative LC-MS/MS Assay
This protocol provides a workflow for correcting for the presence of unlabeled sarcosine in your this compound internal standard during a quantitative experiment.
-
Prepare Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards containing known concentrations of unlabeled sarcosine.
-
Spike a constant, known concentration of the this compound internal standard into all calibration standards, quality control samples, and unknown samples.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the quantification of sarcosine. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions for both sarcosine and this compound).
-
Sarcosine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Analyze the calibration standards, quality control samples, and unknown samples.
-
-
Data Processing and Correction:
-
Integrate the peak areas for both the analyte (unlabeled sarcosine) and the internal standard (this compound).
-
Determine the contribution of the unlabeled sarcosine impurity from the internal standard to the analyte signal. This can be done by analyzing a sample containing only the internal standard.
-
Subtract this contribution from the measured analyte peak area in all samples.
-
Construct a calibration curve by plotting the corrected analyte/internal standard peak area ratio against the known concentrations of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of sarcosine in the unknown samples.
-
Visualizations
Below are diagrams illustrating key workflows and concepts.
Caption: Workflow for assessing the isotopic purity of this compound standards.
Caption: Workflow for quantitative analysis with correction for isotopic impurities.
Caption: Logical relationship of isotopic interference.
References
- 1. researchgate.net [researchgate.net]
- 2. SARCOSINE | Eurisotop [eurisotop.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Separation of Sarcosine-15N from Endogenous Sarcosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Sarcosine-15N from its endogenous, unlabeled counterpart.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from endogenous sarcosine?
The primary challenge lies in the minimal physicochemical differences between this compound and endogenous sarcosine. As isotopic labeling with 15N results in a very small mass change and negligible alteration of chemical properties, achieving baseline chromatographic separation requires highly optimized methods. Co-elution is a common issue, which can interfere with accurate quantification, especially when using mass spectrometry for detection.
Q2: Which chromatographic techniques are most suitable for this separation?
Gas Chromatography-Mass Spectrometry (GC-MS) and Hydrophilic Interaction Liquid Chromatography (HILIC) are two of the most effective techniques.[1][2]
-
GC-MS: Offers high resolution and sensitivity. However, it necessitates derivatization to make the polar sarcosine molecule volatile.[3][4]
-
HILIC: Is well-suited for the separation of polar compounds like amino acids without the need for derivatization, which simplifies sample preparation.[1][2]
Q3: Is derivatization necessary for the analysis?
-
For GC-MS, yes. Derivatization is essential to increase the volatility and thermal stability of sarcosine, allowing it to be analyzed by gas chromatography.[3][4] Common derivatization strategies include silylation or a two-step process of esterification followed by acylation.[3][4]
-
For HILIC, no. HILIC is designed to retain and separate polar analytes like underivatized amino acids, which can streamline sample preparation.[1][2]
Q4: How does 15N labeling affect the chromatographic retention time?
The introduction of a 15N isotope can lead to a slight shift in retention time compared to the unlabeled analogue. This phenomenon, known as the "isotope effect," can sometimes be exploited to improve separation.[5] The 15N-labeled compound may elute slightly earlier or later than the endogenous compound depending on the specific chromatographic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-elution of this compound and Endogenous Sarcosine | Suboptimal Chromatographic Conditions: The column, mobile phase, or temperature may not be adequate for separating isotopologues. | For GC-MS: - Optimize the temperature gradient. A slower ramp rate can improve separation. - Ensure the derivatization reaction has gone to completion for both analytes. For HILIC: - Adjust the mobile phase composition. Varying the ratio of organic solvent to aqueous buffer can significantly impact retention and resolution. - Modify the buffer concentration and pH. |
| Inappropriate Column Choice: The column chemistry may not be selective enough for isotopic separation. | For GC-MS: - Use a high-resolution capillary column. For HILIC: - Employ a column specifically designed for polar analytes, such as one with an amide or diol stationary phase. | |
| Peak Tailing | Active Sites on the Column: Silanol groups on the silica support can interact with the amine group of sarcosine. | - Use a column with end-capping to block active silanol groups. - Add a small amount of a competing base to the mobile phase in HILIC. |
| Poor Derivatization (GC-MS): Incomplete derivatization can lead to multiple peaks or tailing. | - Optimize derivatization conditions (temperature, time, reagent concentration). - Ensure the sample is completely dry before adding derivatization reagents. | |
| Low Sensitivity | Suboptimal Ionization (MS Detection): Inefficient ionization of the analyte will result in a weak signal. | - Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). - For HILIC-MS, ensure the mobile phase is compatible with electrospray ionization (ESI) and contains a suitable modifier like formic acid or ammonium formate to promote protonation. |
| Incomplete Derivatization (GC-MS): A low yield from the derivatization reaction will lead to a weaker signal. | - Review and optimize the derivatization protocol. | |
| Irreproducible Retention Times | Fluctuations in Temperature: Temperature variations can significantly impact retention times.[6] | - Use a column oven to maintain a stable and consistent temperature. |
| Mobile Phase Instability (HILIC): Changes in the mobile phase composition over time can affect retention. | - Prepare fresh mobile phase daily. - Ensure proper mixing and degassing of the mobile phase components. |
Quantitative Data
Specific quantitative data on the chromatographic resolution of this compound and endogenous sarcosine is not extensively available in the peer-reviewed literature. The separation of such closely related isotopologues is highly dependent on the specific instrumentation and experimental conditions. Researchers should empirically determine these parameters for their specific setup. Below are tables with typical parameters that can be used as a starting point for method development.
Table 1: Typical GC-MS Parameters for Amino Acid Analysis (Adaptable for this compound)
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-500 |
Table 2: Typical HILIC Parameters for Amino Acid Analysis (Adaptable for this compound)
| Parameter | Value |
| Column | Amide-based column, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | Acetonitrile with 0.1% formic acid |
| Mobile Phase B | Water with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | Start at 95% A, decrease to 60% A over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Ionization | Positive Electrospray Ionization (ESI+) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Derivatization
This protocol describes the derivatization of sarcosine using a two-step esterification and acylation process, followed by GC-MS analysis.
Materials:
-
Sarcosine standard (endogenous)
-
This compound standard
-
Methanol with 3N HCl
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Nitrogen gas for drying
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample containing sarcosine and this compound into a glass reaction vial.
-
Evaporate the sample to dryness under a gentle stream of nitrogen gas at 60°C.
-
-
Esterification:
-
Add 100 µL of methanol with 3N HCl to the dried sample.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen gas.
-
-
Acylation:
-
Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate.
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Analyze the sample using the parameters outlined in Table 1, adjusting as necessary to optimize separation.
-
Protocol 2: HILIC-MS Analysis of Underivatized this compound
This protocol describes the direct analysis of underivatized sarcosine using HILIC coupled with mass spectrometry.
Materials:
-
Sarcosine standard (endogenous)
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
HILIC-MS system
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
-
Sample Preparation:
-
Dilute the sample containing sarcosine and this compound in a solution that mimics the initial mobile phase composition (e.g., 95% acetonitrile, 5% water with 0.1% formic acid).
-
-
HILIC-MS Analysis:
-
Equilibrate the HILIC column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject the prepared sample.
-
Run the analysis using the gradient and other parameters outlined in Table 2, adjusting as needed for optimal resolution.
-
Visualizations
References
- 1. halocolumns.com [halocolumns.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
best practices for handling and storing Sarcosine-15N to maintain integrity
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Sarcosine-15N to maintain its integrity. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
For optimal stability, solid this compound should be stored at 4°C.[1][2] It is crucial to protect it from light and to store it under an inert nitrogen atmosphere to prevent degradation.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored frozen. For long-term storage of up to 6 months, -80°C is recommended.[1][2] For shorter-term storage of up to 1 month, -20°C is acceptable.[1][2] It is imperative to protect these solutions from light and store them under a nitrogen atmosphere.[1][2]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in water (H₂O) at a concentration of 100 mg/mL and in dimethyl sulfoxide (DMSO) at 1 mg/mL.[2] For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1][2]
Q4: What are the general handling precautions for this compound?
When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area to avoid inhalation.[3] Direct contact with skin, eyes, or clothing should be avoided.[3] Since Sarcosine is hygroscopic, exposure to moisture should be minimized.[3]
Q5: Is this compound stable under normal laboratory conditions?
Sarcosine is generally stable under normal conditions.[3] However, it is sensitive to moisture due to its hygroscopic nature and should be protected from humid air and water.[3] It is also incompatible with strong oxidizing agents.[4]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in my experiments.
-
Possible Cause: Improper storage may have led to the degradation of this compound. Exposure to light, moisture, or elevated temperatures can compromise the integrity of the compound.
-
Solution: Always store this compound according to the recommended conditions. For solid form, store at 4°C, protected from light and under a nitrogen atmosphere.[1][2] For solutions, store at -80°C for long-term or -20°C for short-term, also protected from light and under nitrogen.[1][2]
Issue 2: Difficulty dissolving solid this compound.
-
Possible Cause: The compound may have absorbed moisture, making it more difficult to dissolve.
-
Solution: Ensure that the container is tightly sealed and stored in a dry environment.[3] If you suspect moisture absorption, drying the compound under a vacuum may be possible, but consult the manufacturer's specific recommendations. For solubility in water and DMSO, sonication may be necessary to aid dissolution.[2]
Issue 3: Low signal-to-noise ratio in NMR experiments with this compound.
-
Possible Cause: The natural abundance of ¹⁵N is low, and the gyromagnetic ratio is negative, which can lead to low sensitivity and potential signal cancellation due to the Nuclear Overhauser Effect (NOE).[5] Long relaxation times for some nitrogen atoms can also contribute to weak signals.[5]
-
Solution:
-
Use a higher concentration of the labeled compound if possible.
-
Increase the number of scans and use longer relaxation delays in your NMR experiment.[5]
-
Employ inverse gated decoupling to mitigate the negative NOE that can lead to signal cancellation.[5]
-
Consider using 2D NMR experiments like HSQC or HMBC, which offer higher sensitivity for detecting ¹⁵N through the attached protons.[5][6]
-
Issue 4: Suspected degradation of this compound in my sample.
-
Possible Cause: Sarcosine can degrade, and its degradation products can be identified.
-
Solution: Mass spectrometry is a powerful tool for identifying potential degradation products. Degradation can manifest as modifications to the amino acid or hydrolysis of the peptide backbone if it is incorporated into a larger molecule.[7]
Quantitative Data Summary
| Parameter | Condition | Recommendation/Value | Citation |
| Storage (Solid) | Temperature | 4°C | [1][2] |
| Atmosphere | Under Nitrogen | [1][2] | |
| Light | Protect from light | [1][2] | |
| Storage (In Solvent) | Long-Term Temperature | -80°C | [1][2] |
| Long-Term Duration | Up to 6 months | [1][2] | |
| Short-Term Temperature | -20°C | [1][2] | |
| Short-Term Duration | Up to 1 month | [1][2] | |
| Atmosphere | Under Nitrogen | [1][2] | |
| Light | Protect from light | [1][2] | |
| Solubility | Water (H₂O) | 100 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), appropriate solvent (e.g., sterile water or DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator (optional), 0.22 μm syringe filter (for aqueous solutions).
-
Procedure:
-
Under a sterile hood and in a controlled environment to minimize moisture exposure, weigh the desired amount of solid this compound.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent to achieve the desired concentration.
-
Vortex the tube until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]
-
If using water as the solvent, sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.[1][2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C for short-term, -80°C for long-term) and protect from light.[1][2]
-
Visualizations
Caption: Decision tree for the proper storage of this compound.
Caption: General workflow for a metabolic labeling experiment.
Caption: Troubleshooting common issues in 15N NMR experiments.
References
- 1. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Sarcosine Analysis Using Sarcosine-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of sarcosine, a potential biomarker for various diseases. Particular focus is given to the validation of a method utilizing Sarcosine-15N as a stable isotope-labeled internal standard to ensure accuracy and reproducibility. This document summarizes key performance data from various methods and presents a detailed experimental protocol for a robust LC-MS/MS assay.
Introduction
Sarcosine (N-methylglycine) has garnered significant interest as a potential biomarker, particularly in the context of prostate cancer progression. Accurate and precise quantification of sarcosine in biological matrices such as urine and serum is crucial for its clinical validation and utility. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and specificity. However, a key challenge in sarcosine analysis is its separation from isomeric compounds, namely α-alanine and β-alanine, which can interfere with accurate measurement. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method, as it compensates for variability in sample preparation and matrix effects.
Performance Comparison of Sarcosine Quantification Methods
The following table summarizes the performance characteristics of various published methods for sarcosine quantification. This allows for a direct comparison of their analytical figures of merit.
| Method Reference | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| Method A (LC-MS/MS with Derivatization) [1] | > 0.99 | 1 ng/mL | - | - | < 6.07% |
| Method B (LC-MS/MS for Multiple Metabolites) [2][3] | - | 0.05 to 4 nmol/L | 3 to 20 nmol/L | - | - |
| Method C (High-Throughput LC-MS) [4] | - | - | 5 ng/mL | - | Serum: < 3% (Intra- and Inter-assay CVs); Urine: 7.7% (Intra-assay CV), 12.3% (Inter-assay CV) |
| Method D (GC-MS with Derivatization) [5] | 0.9954 | 0.01 µg/mL | - | 88-110% | < 10% |
Detailed Experimental Protocol: LC-MS/MS Analysis of Sarcosine using this compound
This protocol describes a validated method for the quantification of sarcosine in human urine using this compound as an internal standard.
1. Materials and Reagents
-
Sarcosine and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human urine samples
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of this compound internal standard solution (1 µg/mL in water).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-5.1 min: Linear gradient to 95% B
-
5.1-8 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sarcosine: Precursor ion (m/z) 90.0 -> Product ion (m/z) 44.0
-
This compound: Precursor ion (m/z) 91.0 -> Product ion (m/z) 45.0
-
-
Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the key stages involved in the validation of the LC-MS/MS method for sarcosine analysis.
Caption: LC-MS/MS Method Validation Workflow for Sarcosine Quantification.
References
- 1. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Sarcosine-15N vs. Sarcosine-d3 in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative results. This is particularly true in mass spectrometry-based assays where an internal standard is used to correct for variations in sample preparation and instrument response. In the quantification of sarcosine, a metabolite of interest in various pathological conditions including prostate cancer, two stable isotope-labeled internal standards are commonly considered: Sarcosine-15N and Sarcosine-d3. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable internal standard for your analytical needs.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. While both this compound and Sarcosine-d3 serve this purpose, their isotopic labeling imparts distinct chemical and chromatographic properties that can influence analytical performance. The primary advantage of this compound lies in its chemical identity to the native analyte, ensuring co-elution and minimizing the risk of differential matrix effects. In contrast, Sarcosine-d3, while widely used, can exhibit chromatographic shifts due to the kinetic isotope effect, potentially compromising accuracy if not carefully managed. This guide delves into the theoretical underpinnings and practical implications of these differences.
Performance Comparison: this compound vs. Sarcosine-d3
The selection of an internal standard should be based on its ability to mimic the behavior of the analyte throughout the analytical process. The key performance parameters for an internal standard are accuracy, precision, and the ability to compensate for matrix effects.
| Performance Metric | This compound | Sarcosine-d3 | Rationale |
| Chromatographic Co-elution | Excellent | Potential for slight retention time shift | The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, leading to a small difference in retention time compared to the unlabeled analyte. 15N substitution has a negligible effect on chromatography. |
| Matrix Effect Compensation | Superior | Generally good, but can be compromised by chromatographic shifts | If the internal standard does not perfectly co-elute with the analyte, it may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification. |
| Isotopic Stability | High | High, but potential for back-exchange in certain conditions | The deuterium atoms on the methyl group of Sarcosine-d3 are generally stable. However, under certain pH or matrix conditions, there is a theoretical, albeit low, risk of H-D exchange. The 15N label is incorporated into the molecular backbone and is not susceptible to exchange. |
| Accuracy & Precision | Potentially higher due to co-elution | High, but may be slightly lower if chromatographic shifts are not addressed | Co-elution ensures that the analyte and internal standard experience the same analytical variability, leading to more accurate and precise correction. |
| Commercial Availability & Cost | Generally available | Widely available and often more cost-effective | Deuterated compounds are often less expensive to synthesize than their 15N-labeled counterparts. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of sarcosine in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or Sarcosine-d3.
Sample Preparation
-
Thawing: Thaw frozen human plasma samples on ice.
-
Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (either this compound or Sarcosine-d3 at a concentration of 1 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar sarcosine molecule. A common choice is a silica-based column with a polar stationary phase.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the sarcosine.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sarcosine: Precursor ion (m/z) 90.1 -> Product ion (m/z) 44.1
-
This compound: Precursor ion (m/z) 91.1 -> Product ion (m/z) 45.1
-
Sarcosine-d3: Precursor ion (m/z) 93.1 -> Product ion (m/z) 47.1
-
-
Instrument Parameters: Optimize collision energy and other MS parameters for maximum signal intensity for each transition.
-
Visualizing the Workflow
Figure 1. A generalized workflow for the quantitative analysis of sarcosine in a biological matrix using a stable isotope-labeled internal standard.
Conclusion and Recommendation
The choice between this compound and Sarcosine-d3 as an internal standard depends on the specific requirements of the assay and the available resources.
-
For the highest level of accuracy and to minimize potential complications from matrix effects, this compound is the recommended internal standard. Its identical chemical structure to the native analyte ensures co-elution, which is a critical factor for reliable quantification, especially in complex biological matrices.
-
Sarcosine-d3 can be a suitable and more cost-effective alternative, provided that the analytical method is carefully validated to ensure that any chromatographic shift does not adversely affect the accuracy and precision of the results. It is crucial to demonstrate co-elution or, if a slight separation is observed, to confirm that it does not lead to differential matrix effects across the range of samples being analyzed.
Ultimately, a thorough method validation is essential regardless of the internal standard chosen. This validation should include a rigorous assessment of linearity, accuracy, precision, and matrix effects to ensure the generation of high-quality, reproducible data for your research and development needs.
Cross-Validation of Sarcosine Quantification: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of sarcosine is crucial, particularly in the context of its potential as a biomarker. This guide provides a comparative analysis of various analytical techniques for sarcosine quantification, with a focus on cross-validation against methods utilizing Sarcosine-15N as an internal standard. The information presented here is compiled from peer-reviewed studies to aid in the selection of the most appropriate analytical method for your research needs.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry (MS) is considered a gold-standard approach for quantitative analysis. This method, known as isotope dilution mass spectrometry, offers high precision and accuracy by correcting for variations in sample preparation and instrument response. However, other techniques, including gas chromatography-mass spectrometry (GC-MS) without an isotopic standard and colorimetric assays, are also employed. This guide will compare the performance of these methods.
Comparative Analysis of Quantitative Data
The following table summarizes the performance characteristics of different analytical methods for sarcosine quantification as reported in various studies. This allows for a side-by-side comparison of their key validation parameters.
| Analytical Method | Sample Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| LC-MS/MS with Isotope Dilution | Serum & Urine | > 0.99 | 5 ng/mL | 5 ng/mL | Not explicitly stated | < 3% (intra- and inter-assay CV in serum), 7.7% (intra-assay CV in urine), 12.3% (inter-assay CV in urine) | [1] |
| GC-MS/MS | Synthetic Urine | > 0.99 | 0.01 - 0.03 µg/mL | 0.01 µg/mL | 88 - 110% | < 10% | [2] |
| GC-MS with Derivatization | Human Urine | 0.9996 | 0.15 ng/mL | Not explicitly stated | Not explicitly stated | < 4.7% | [3] |
| Enzyme-Coupled Colorimetric Assay | Pooled Urine | 0.999 | 0.7 µM | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Enzyme-Coupled Colorimetric Assay | Artificial Urine | Not explicitly stated | 1 µM | 6 µM | Not explicitly stated | Not explicitly stated | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard
This method utilizes a stable isotope-labeled internal standard (this compound) to ensure high accuracy and precision.
-
Sample Preparation: Biological samples (e.g., serum, urine) are typically subjected to protein precipitation followed by centrifugation. An internal standard solution containing a known concentration of this compound is added to the supernatant.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is commonly used to separate sarcosine from other matrix components. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous sarcosine and the this compound internal standard are monitored.
-
Quantification: The concentration of sarcosine in the sample is determined by calculating the ratio of the peak area of endogenous sarcosine to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of sarcosine and a fixed concentration of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for sarcosine quantification, often requiring derivatization to increase the volatility of the analyte.
-
Sample Preparation and Derivatization: Samples are extracted and then derivatized to make sarcosine suitable for gas chromatography. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts sarcosine into its volatile trimethylsilyl (TMS) derivative. In some methods, a novel 1,3-dipolar cycloaddition derivatization can be used to specifically react with sarcosine and not its isomers like alanine[3].
-
Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to separate the analytes based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The instrument can be operated in full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, targeting specific ions of the derivatized sarcosine.
-
Quantification: A calibration curve is generated by analyzing standards of known sarcosine concentrations that have undergone the same derivatization and analysis process. The peak area of the derivatized sarcosine in the sample is used to determine its concentration from the calibration curve.
Enzyme-Coupled Colorimetric Assay
This method offers a simpler and often higher-throughput alternative to mass spectrometry-based techniques.
-
Principle: This assay is based on the enzymatic oxidation of sarcosine by sarcosine oxidase, which produces formaldehyde, glycine, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to convert a chromogenic substrate into a colored product. The intensity of the color is directly proportional to the sarcosine concentration.
-
Assay Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., sodium phosphate), a chromogenic substrate (e.g., Amplex Red), and horseradish peroxidase.
-
The urine sample is added to the reaction mixture.
-
The reaction is initiated by the addition of sarcosine oxidase.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 20 minutes)[4].
-
-
Detection: The absorbance of the resulting colored product is measured using a spectrophotometer at a specific wavelength.
-
Quantification: A standard curve is prepared using known concentrations of sarcosine, and the concentration in the unknown samples is determined by interpolation from this curve.
Visual Representation of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of sarcosine quantification methods.
Caption: Cross-validation workflow for sarcosine quantification.
Conclusion
The choice of an analytical method for sarcosine quantification depends on the specific requirements of the study, including the desired level of accuracy, precision, throughput, and available instrumentation. Isotope dilution LC-MS/MS using this compound as an internal standard generally provides the highest accuracy and precision, making it a suitable reference method for cross-validation. GC-MS offers a robust alternative, particularly when coupled with specific derivatization techniques to resolve isomers. Colorimetric assays, while potentially less precise, offer a high-throughput and cost-effective option for screening purposes.
It is imperative for researchers to validate their chosen method in the specific biological matrix of interest and, where possible, perform cross-validation with an orthogonal technique to ensure the reliability and accuracy of their quantitative results. This guide provides a foundation for making an informed decision on the most appropriate analytical strategy for sarcosine quantification in a given research context.
References
The Superiority of Sarcosine-15N in Quantitative Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in precise and accurate quantification of sarcosine, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Sarcosine-15N with other common internal standards, supported by established principles of analytical chemistry and available data. The evidence underscores the superior performance of this compound in enhancing the accuracy and precision of quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sarcosine, a potential biomarker for prostate cancer and other metabolic disorders, requires highly reliable analytical methods for its quantification in complex biological matrices. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting variabilities during sample preparation and analysis. While several options exist, this compound emerges as the optimal choice for achieving the highest quality data.
Comparative Analysis of Internal Standards for Sarcosine Quantification
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, without interfering with its measurement. The most commonly used internal standards for sarcosine analysis fall into three categories: non-isotope labeled analogs, deuterated sarcosine (Sarcosine-d3), and heavy-atom labeled sarcosine (this compound or Sarcosine-13C).
| Internal Standard Type | Key Advantages | Key Disadvantages | Impact on Accuracy & Precision |
| This compound | Co-elutes perfectly with native sarcosine. Chemically identical, ensuring identical extraction recovery and ionization efficiency. Stable isotope label does not exchange. | Higher initial cost compared to non-labeled or some deuterated standards. | Highest Accuracy & Precision: Minimizes variability from matrix effects and sample processing, leading to the most reliable quantitative results.[1][2] |
| Sarcosine-d3 | Isotopically labeled, providing better correction than non-labeled standards. | Potential for chromatographic separation from native sarcosine (isotopic effect). Possibility of deuterium-hydrogen exchange, leading to analytical variability.[3] | Good Accuracy & Precision: Generally reliable, but the potential for chromatographic shift and isotope exchange can introduce inaccuracies. |
| Non-Isotope Labeled Analogs (e.g., Norvaline) | Low cost and readily available. | Different chemical and physical properties from sarcosine, leading to variations in extraction efficiency and ionization response. Does not co-elute. | Lower Accuracy & Precision: Prone to significant errors due to differential matrix effects and sample processing inconsistencies.[4] |
The Critical Advantage of Co-elution
In LC-MS/MS analysis, matrix effects can significantly impact the accuracy of quantification by suppressing or enhancing the ionization of the analyte. An internal standard that co-elutes with the analyte experiences the same matrix effects, allowing for accurate correction. Due to the negligible mass difference between 14N and 15N, this compound exhibits virtually identical chromatographic behavior to endogenous sarcosine. In contrast, the larger mass difference in deuterated standards like Sarcosine-d3 can lead to a slight shift in retention time, a phenomenon known as the "isotope effect". This separation can result in the analyte and internal standard experiencing different matrix effects, thereby compromising the accuracy of the results.
Experimental Protocol: Quantitative Analysis of Sarcosine in Human Urine using LC-MS/MS with this compound
This protocol outlines a typical workflow for the targeted quantification of sarcosine in human urine.
Sample Preparation
-
Thaw and Vortex: Thaw frozen human urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to achieve good retention and separation of the polar sarcosine from its isomers.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic phase and gradually increasing the aqueous phase is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both sarcosine and this compound.
-
Sarcosine: e.g., m/z 90.1 -> 44.1
-
This compound: e.g., m/z 91.1 -> 45.1
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
Sarcosine Metabolism and its Role in Prostate Cancer
Sarcosine metabolism is intricately linked to one-carbon metabolism, a crucial network of pathways involved in the transfer of one-carbon units for biosynthesis and methylation reactions. In the context of prostate cancer, the dysregulation of this pathway has been implicated in disease progression.[5][6][7][8][9]
The following diagram illustrates the core components of the sarcosine metabolic pathway and its connection to prostate cancer.
Caption: Sarcosine metabolism pathway and its dysregulation in prostate cancer.
Experimental Workflow for Sarcosine Quantification
The following diagram outlines the logical flow of a typical quantitative analysis of sarcosine from a biological sample to the final data output.
Caption: A streamlined workflow for quantitative sarcosine analysis.
References
- 1. iroatech.com [iroatech.com]
- 2. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The role of sarcosine metabolism in prostate cancer progression. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sarcosine is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]
inter-laboratory comparison of Sarcosine-15N-based analytical methods
A Comparative Guide to Inter-Laboratory Analysis of Sarcosine-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of this compound, a crucial stable isotope-labeled compound used in metabolic research and as an internal standard. While a dedicated inter-laboratory comparison study for this compound is not extensively available in current literature, this document synthesizes performance data from various published methods to offer a baseline for comparison. The included data highlights the analytical capabilities of different techniques and underscores the importance of standardized protocols to mitigate inter-laboratory variability.
Challenges in Sarcosine Analysis
Accurate quantification of sarcosine is challenging due to the presence of its isomers, α-alanine and β-alanine, which can interfere with detection. Furthermore, inter-laboratory studies on metabolomics have shown that sarcosine can be difficult to detect reliably, with some laboratories reporting extensive missing data. This highlights the need for robust and sensitive analytical methods. The use of this compound as an internal standard can help to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Quantitative Performance of Analytical Methods
The following table summarizes the performance metrics of different mass spectrometry-based methods for the analysis of sarcosine. It is important to note that these data are from individual studies and not from a direct inter-laboratory comparison of this compound analysis.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD) | Accuracy/Recovery | Reference |
| GC-MS/MS | 0.01 µg/mL | Not Specified | > 0.99 | < 10% | 88-110% | [1] |
| LC-MS | 1 ng/mL | Not Specified | > 0.99 | < 6.07% | Not Specified | [2] |
| HPLC/MS | Not Specified | 5 ng/mL | Not Specified | < 3% (intra-assay), 12.3% (inter-assay) | Not Specified | [3] |
Experimental Protocols
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Silylation
This method involves the derivatization of sarcosine to increase its volatility for GC analysis.
-
Sample Preparation: To 100 µL of urine, 10 µL of an internal standard (e.g., [methyl-D3]-sarcosine) is added. The sample is then dried under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) at 100°C for 1.5 hours.
-
GC-MS/MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 300°C.
-
Mass Spectrometer: Agilent 7000D triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition for sarcosine is typically m/z 116 → 73.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization
This method utilizes derivatization to enhance the chromatographic retention and detection sensitivity of sarcosine.
-
Sample Preparation: Urine samples are centrifuged, and the supernatant is collected.
-
Derivatization: A portion of the supernatant is mixed with a solution of N,N'-dicyclohexylcarbodiimide (DCC) in acetonitrile and an acidic catalyst (e.g., formic acid). The reaction is allowed to proceed at a controlled temperature.
-
LC-MS Analysis:
-
Liquid Chromatograph: Agilent 1260 series HPLC system or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometer: An ion trap mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.[2]
-
Workflow and Pathway Diagrams
References
- 1. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosin" by Tamra E. Meyer, Stephen D. Fox et al. [digitalcommons.cedarville.edu]
A Comparative Performance Analysis: Sarcosine-15N vs. 13C-Labeled Sarcosine in Quantitative Research
Quantitative Performance in Mass Spectrometry
The selection of an isotopic internal standard is critical for correcting variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and reproducibility of quantitative results. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency. Both Sarcosine-15N and 13C-labeled sarcosine can serve as effective internal standards. The choice between them often depends on the specific requirements of the assay, such as the desired sensitivity and the complexity of the sample matrix.
| Performance Metric | This compound | 13C-Labeled Sarcosine | Rationale & Considerations |
| Natural Isotopic Abundance | Low (0.37%) | Higher (1.1%) | The lower natural abundance of 15N can result in a cleaner baseline and potentially higher sensitivity, as there is less interference from naturally occurring isotopes.[1] |
| Potential for Mass Shift | Typically +1 Da | Can be >+1 Da (multiple labels) | 13C labeling allows for the incorporation of multiple labeled atoms, leading to a larger mass difference from the analyte, which can minimize spectral crosstalk.[1] |
| Label Stability | High | High | Both 15N and 13C labels are stable and less prone to the kinetic isotope effects and potential for exchange that can be observed with deuterium-labeled standards.[2] |
| Limit of Detection (LOD) | Potentially lower | Generally low | While direct comparative data is unavailable, the lower natural abundance of 15N may contribute to a lower limit of detection in highly sensitive applications. Published methods for sarcosine quantification report LODs in the range of 0.01 to 0.03 µg/mL.[3] |
| Limit of Quantification (LOQ) | Potentially lower | Generally low | Similar to the LOD, the lower background from 15N could lead to a lower LOQ. Reported LOQs for sarcosine are around 0.01 µg/mL.[3] |
Experimental Protocol: Quantification of Sarcosine in Human Serum by LC-MS/MS
This section details a representative experimental protocol for the quantification of sarcosine in a biological matrix using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To 100 µL of human serum, add 10 µL of the internal standard solution (either this compound or 13C-labeled sarcosine at a concentration of 1 µg/mL).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode. The specific parent and product ion transitions for sarcosine and the labeled internal standards would need to be optimized.
3. Data Analysis:
-
The concentration of sarcosine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of sarcosine.
Visualizing Key Processes
To further elucidate the context of sarcosine analysis, the following diagrams illustrate the metabolic pathway of sarcosine and a typical experimental workflow for its quantification.
Caption: Metabolic pathway of sarcosine.
Caption: Experimental workflow for sarcosine quantification.
Concluding Remarks
The choice between this compound and 13C-labeled sarcosine as an internal standard will depend on the specific goals of the research. For assays demanding the highest sensitivity and a minimal baseline, this compound may be the preferred option due to its lower natural abundance.[1] Conversely, when a larger mass shift is desirable to avoid any potential for spectral overlap, or when multiplexing with other labeled compounds, 13C-labeled sarcosine, especially with multiple labels, offers a distinct advantage.[1]
Both isotopic variants provide a high degree of stability and are superior to deuterium-labeled standards in mitigating potential kinetic isotope effects.[2] Ultimately, the optimal choice will be guided by a careful consideration of the analytical instrumentation, the complexity of the biological matrix, and the desired level of analytical rigor. Method validation, including the assessment of linearity, accuracy, precision, and the limits of detection and quantification, is essential regardless of the chosen internal standard.
References
- 1. Sarcosine Catabolism in Pseudomonas aeruginosa Is Transcriptionally Regulated by SouR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Sarcosine-15N in Urine Matrix: A Comparative Analysis of Linearity and Recovery
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sarcosine in urine, the selection of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative analysis of the performance of Sarcosine-15N as an internal standard in linearity and recovery experiments, benchmarked against alternative analytical methodologies. The data presented herein is compiled from various studies to offer a comprehensive overview for methodological decisions.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted gold standard in mass spectrometry-based quantification. It offers superior accuracy by compensating for variations in sample preparation, matrix effects, and instrument response. This is particularly crucial in a complex biological matrix like urine.
Linearity and Recovery Data
The following tables summarize the performance characteristics of a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing a labeled sarcosine internal standard, alongside other common methods for sarcosine quantification in urine.
Table 1: Linearity Data for Sarcosine Quantification in Urine
| Method | Internal Standard | Linear Range | Correlation Coefficient (R²) |
| UHPLC-MS/MS with Isotope Labeling | Labeled Sarcosine | 0.02 nM - 50 µM | 0.989 – 0.997[1][2] |
| GC-MS with Derivatization | Not specified | 0.1 – 100 µg/mL | 0.9996[3] |
| Enzyme-Coupled Colorimetric Assay | None | 1 – 200 µM | 0.999 |
Table 2: Recovery Data for Sarcosine Quantification in Urine
| Method | Internal Standard | Spiked Concentrations | Mean Recovery (%) |
| UHPLC-MS/MS with Isotope Labeling | Labeled Sarcosine | Not specified | 96.1 – 107.4[1][2] |
| GC-MS with Derivatization | Not specified | Not specified | Not explicitly stated |
| Enzyme-Coupled Colorimetric Assay | None | 1, 5, 25, 50 µM | 73.33 – 106.67 |
Experimental Protocols
UHPLC-MS/MS with this compound Internal Standard
This method is predicated on the principle of stable isotope dilution, where a known concentration of this compound is added to the urine sample at the beginning of the sample preparation process.
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4°C to pellet any precipitate.
-
To 100 µL of the supernatant, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of endogenous sarcosine).
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) at a 3:1 ratio (v/v) to the sample.
-
Vortex mix for 1 minute and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endogenous sarcosine and this compound.
GC-MS with Derivatization
This method requires a derivatization step to increase the volatility and thermal stability of sarcosine for gas chromatography.
Sample Preparation and Derivatization:
-
Urine sample preparation is similar to the LC-MS/MS method, often involving a solid-phase extraction (SPE) cleanup step.
-
The dried extract is then subjected to a derivatization reaction. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
The derivatized sample is then injected into the GC-MS system.
Enzyme-Coupled Colorimetric Assay
This method relies on the enzymatic conversion of sarcosine and subsequent colorimetric detection.
Assay Protocol:
-
Urine samples are mixed with a reaction buffer containing sarcosine oxidase and a colorimetric probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
Sarcosine oxidase catalyzes the oxidation of sarcosine, producing formaldehyde and hydrogen peroxide (H₂O₂).
-
HRP then uses the generated H₂O₂ to catalyze the oxidation of the colorimetric probe, resulting in a colored product.
-
The absorbance of the colored product is measured using a spectrophotometer, and the concentration of sarcosine is determined from a standard curve.
Visualizing the Experimental Workflows
Caption: Workflow for UHPLC-MS/MS analysis of sarcosine in urine using this compound.
Caption: Workflow for GC-MS analysis of sarcosine in urine with a derivatization step.
Caption: Signaling pathway of the enzyme-coupled colorimetric assay for sarcosine detection.
References
A Comparative Guide to Assessing the Isotopic Enrichment of Synthesized Sarcosine-15N
For researchers, scientists, and professionals in drug development, accurate determination of isotopic enrichment is a critical step in utilizing stable isotope-labeled compounds like Sarcosine-15N. This guide provides a comparative overview of common analytical techniques for assessing the isotopic enrichment of this compound, complete with experimental data and detailed protocols. The primary methods discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
The choice of analytical method for determining the isotopic enrichment of this compound depends on factors such as the required precision, sample matrix, available instrumentation, and whether sample derivatization is desirable. The following table summarizes the key performance aspects of the most common techniques.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the nuclear spin properties of isotopes. 15N enrichment is determined from the splitting of 1H or 13C signals due to coupling with 15N. | Separates volatile compounds followed by ionization and mass analysis. Isotopic enrichment is calculated from the relative abundance of the 15N- and 14N-containing molecular ions or fragments.[1][2][3] | Separates compounds in the liquid phase followed by ionization and mass analysis. Isotopic enrichment is determined from the mass-to-charge ratio of the 15N- and 14N-labeled parent molecule.[4][5] |
| Sample Preparation | Simple dissolution in a suitable deuterated solvent. | Requires derivatization to increase volatility (e.g., silylation).[1][2][3] | Often requires minimal sample preparation, such as dissolution in the mobile phase.[4][5] |
| Sensitivity | Relatively low. | High. | High. |
| Precision | Good. | High. | High. |
| Throughput | Low to moderate. | High. | High. |
| Key Advantage | Non-destructive, provides structural information. | High resolution and sensitivity. | High throughput and applicability to complex mixtures without derivatization.[4][5] |
| Key Disadvantage | Lower sensitivity compared to MS techniques.[6] | Derivatization adds an extra step and potential for variability. | Ion suppression effects from the sample matrix can occur. |
Experimental Workflow for Isotopic Enrichment Assessment
The general workflow for assessing the isotopic enrichment of this compound involves sample preparation, instrumental analysis, and data processing. The specific steps vary depending on the chosen analytical technique.
Caption: Workflow for this compound analysis.
Detailed Experimental Protocols
NMR Spectroscopy
Objective: To determine the 15N enrichment of this compound by 1H NMR.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.7 mL of a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard 1H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay of at least 5 seconds to ensure quantitative measurements.
-
Data Analysis:
-
Identify the proton signals corresponding to the methyl and methylene groups of sarcosine.
-
Observe the splitting of these signals due to one-bond (1J(15N-1H)) and two-bond (2J(15N-1H)) coupling.
-
The percentage of 15N enrichment can be calculated by comparing the integral of the satellite peaks (from the 15N-coupled protons) to the central peak (from the 14N-unlabeled species).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the 15N enrichment of this compound by GC-MS following derivatization.
Methodology:
-
Sample Preparation (Derivatization):
-
Accurately weigh about 1 mg of this compound into a reaction vial.
-
Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation: Use a standard GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized sarcosine.
-
Examine the mass spectrum for the molecular ion (M+) or a characteristic fragment ion.
-
Calculate the isotopic enrichment by comparing the abundance of the ion containing 15N (M+1) to the ion with 14N (M).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the 15N enrichment of this compound by LC-MS.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in the initial mobile phase.
-
-
Instrumentation: Use an LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
LC Conditions:
-
Column: A C18 or HILIC column can be used. For sarcosine, a HILIC column may provide better retention.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of an additive like formic acid (0.1%) is common.[5]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan to observe the molecular ions or selected ion monitoring (SIM) for targeted analysis of the 14N and 15N species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z corresponding to [Sarcosine+H]+ (m/z 90.06 for 14N) and [this compound+H]+ (m/z 91.06 for 15N).
-
Calculate the isotopic enrichment from the ratio of the peak areas of the 15N-labeled and unlabeled sarcosine.
-
This guide provides a foundational comparison of the primary analytical techniques for assessing the isotopic enrichment of synthesized this compound. The selection of the most appropriate method will be guided by the specific requirements of the research or development application.
References
- 1. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis | EXCLI Journal [excli.de]
- 3. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 5. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of Commercial Sarcosine-15N for Research Applications
For researchers, scientists, and professionals in drug development, the quality and consistency of isotopically labeled compounds are paramount. Sarcosine-15N, a stable isotope-labeled version of the endogenous amino acid sarcosine, serves as a critical tool in metabolic research and as an internal standard in mass spectrometry-based studies, particularly in the fields of neuroscience and oncology. This guide provides a comparative analysis of this compound from various commercial suppliers, supported by experimental protocols to aid in the selection of the most suitable product for specific research needs.
Sarcosine has garnered significant interest for its role as a competitive inhibitor of the glycine transporter 1 (GlyT1) and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, thereby potentiating NMDA receptor function.[1] This mechanism is of particular interest in the research of schizophrenia and other neurological disorders.[3] Given its importance, the purity and isotopic enrichment of this compound are critical for the accuracy and reproducibility of experimental results.
Quantitative Data Summary
To facilitate a direct comparison of this compound from different suppliers, the following table summarizes the publicly available data on chemical purity and isotopic enrichment. It is important to note that while some suppliers provide detailed Certificates of Analysis (CoA) on their websites, others may require a specific request for this information.
| Supplier | Chemical Purity | Isotopic Enrichment | Notes |
| MedchemExpress | 99.0% | 98.7% | Data obtained from a publicly available Certificate of Analysis. |
| Eurisotop | 98% | 98% | Specifications as listed on the product page. |
| BLD Pharm | Data not publicly available | Data not publicly available | Certificate of Analysis is available upon inquiry. |
| SimSon Pharma | Data not publicly available | Data not publicly available | Certificate of Analysis accompanies every compound. |
Experimental Protocols
The determination of chemical purity and isotopic enrichment of this compound requires robust analytical methods. The following protocols outline standard procedures for these analyses.
Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of amino acids and can be adapted for this compound.
Objective: To determine the chemical purity of this compound by separating it from any unlabeled sarcosine and other impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable mobile phase to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards of unlabeled sarcosine of known concentrations.
-
-
Derivatization (Pre-column):
-
For fluorescence detection, derivatize the sample and standards with o-phthalaldehyde (OPA) and a thiol, or with 9-fluorenylmethyl chloroformate (FMOC). This step is necessary as sarcosine lacks a strong native chromophore.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance or fluorescence detection, depending on the derivatization agent used.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound derivative.
-
Calculate the purity by comparing the peak area of the analyte to the sum of all peak areas in the chromatogram (Area % method). For a more accurate quantification, use a calibration curve generated from the unlabeled sarcosine standards.
-
Protocol 2: Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the precise determination of the ratio of this compound to its unlabeled counterpart.
Objective: To quantify the percentage of this compound that is isotopically labeled with Nitrogen-15.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
-
LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurement.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a mass range that includes the molecular ions of both unlabeled sarcosine (C3H7NO2; m/z ~90.05) and this compound (C3H7¹⁵NO2; m/z ~91.05).
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of unlabeled sarcosine and this compound.
-
Integrate the peak areas for both isotopic forms.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Area(this compound) / (Area(this compound) + Area(unlabeled Sarcosine))] x 100
-
-
For a more rigorous analysis, the isotopic distribution can be compared against theoretical profiles.[4]
-
Visualizations
Sarcosine Signaling Pathway
The following diagram illustrates the dual mechanism of action of sarcosine, highlighting its role as both a GlyT1 inhibitor and an NMDA receptor co-agonist.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the analysis of this compound from commercial suppliers.
References
- 1. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Detection and Quantification for Sarcosine-15N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of sarcosine, with a focus on establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) when using Sarcosine-15N as an internal standard. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key experimental workflows and biological pathways to support researchers in selecting and validating appropriate analytical methods.
Understanding the Role of this compound
This compound is a stable isotope-labeled version of sarcosine (N-methylglycine). In analytical chemistry, particularly in mass spectrometry-based methods, this compound is primarily used as an internal standard . An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, sarcosine) that is added in a known amount to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification of the target analyte.
It is crucial to understand that the LOD and LOQ are determined for the analyte (sarcosine), not the internal standard itself. The internal standard ensures that the determination of the analyte's LOD and LOQ is accurate and reliable.
Comparison of Analytical Methods for Sarcosine Quantification
Various analytical techniques are employed for the quantification of sarcosine in biological matrices. The choice of method often depends on the required sensitivity, selectivity, and sample throughput. The following table summarizes the performance of common methods in terms of their reported LOD and LOQ for sarcosine.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference(s) |
| LC-MS/MS with Derivatization | 1 ng/mL | - | Urine | [1] |
| LC-MS/MS | - | 5 ng/mL | Serum and Urine | [2] |
| GC-MS/MS | ~0.01 µg/mL (10 ng/mL) | ~0.01 µg/mL (10 ng/mL) | Synthetic Urine | |
| Nanoparticle-based Biosensor | 5 µM | - | - | |
| Nanoparticle-based Biosensor | 18 µM | - | Artificial Urine | |
| LC-MS/MS | 27.3 ng/g | 91.0 ng/g | Tobacco | [3][4] |
Experimental Protocol: Establishing LOD and LOQ using the Calibration Curve Method
The following protocol details the widely accepted method for determining the LOD and LOQ of sarcosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard, based on the International Council for Harmonisation (ICH) guidelines.
Objective: To determine the lowest concentration of sarcosine that can be reliably detected (LOD) and quantified (LOQ) in a specific biological matrix.
Materials:
-
Sarcosine standard
-
This compound internal standard
-
Biological matrix (e.g., plasma, urine) free of sarcosine
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and mobile phase
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of sarcosine at a known high concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare a stock solution of this compound internal standard at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the sarcosine stock solution with the biological matrix to prepare a series of calibration standards at decreasing concentrations. A typical range might be from 1 ng/mL to 1000 ng/mL.
-
It is recommended to prepare at least 6-8 non-zero calibration standards.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, quality control sample, and blank matrix, add a constant amount of the this compound internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, solid-phase extraction) to remove interferences.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Analyze the samples using an optimized method for the separation and detection of sarcosine and this compound.
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the ratio of the peak area of sarcosine to the peak area of this compound against the concentration of the sarcosine standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the standard deviation of the response.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.
-
S is the slope of the calibration curve.
-
-
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of sarcosine, the following diagrams are provided.
Caption: Workflow for Establishing LOD and LOQ.
Caption: Sarcosine Metabolism and Role in Prostate Cancer.[5][6][7]
Conclusion
The accurate determination of LOD and LOQ for sarcosine is essential for its validation as a biomarker and for its reliable quantification in research and clinical settings. The use of this compound as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for these determinations. The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. This guide provides the foundational information for researchers to make informed decisions and to establish robust and reliable analytical methods for sarcosine quantification.
References
- 1. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosin" by Tamra E. Meyer, Stephen D. Fox et al. [digitalcommons.cedarville.edu]
- 3. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of N-nitrososarcosine in tobacco and tobacco products using Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | CORESTA [coresta.org]
- 5. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 7. Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Sarcosine-15N: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Sarcosine-15N, a stable isotope-labeled compound. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.
This compound is not radioactive; it is labeled with a stable isotope of nitrogen.[1][] Therefore, its disposal protocol aligns with that of its unlabeled counterpart, Sarcosine, with careful consideration of its chemical properties and potential hazards.
Key Chemical and Physical Properties
A summary of the quantitative data for Sarcosine is presented below. This information is crucial for assessing the risks associated with its handling and disposal.
| Property | Value |
| Physical State | Solid[3] |
| Appearance | Light yellow[3] |
| Odor | Odorless[3] |
| pH | 6.1 (10% aqueous solution)[3] |
| Melting Point | 208 °C / 406.4 °F[3] |
| Flash Point | > 100 °C / > 212 °F[3] |
| Solubility | Soluble in water[3] |
| Decomposition Temperature | 212 °C[3] |
Hazard Identification and Precautions
Sarcosine is considered a hazardous substance and can be irritating to the eyes, respiratory system, and skin.[4] It is important to note that Sarcosine can be nitrosated to form N-nitrososarcosine, a known animal carcinogen. Therefore, it should not be mixed with agents that could promote this reaction.[4]
Personal Protective Equipment (PPE) during handling and disposal:
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Use a NIOSH-approved respirator if dust is generated.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes any solvents, reagents, or other chemicals mixed with it.
-
Segregate the Waste: Do not mix this compound waste with other waste streams, especially those containing agents that could promote nitrosation. It should be collected in a designated, properly labeled waste container.
2. Waste Collection and Storage:
-
Container Selection: Use a compatible, leak-proof container for collecting this compound waste. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also indicate the hazards (e.g., irritant).
-
Storage: Store the waste container in a designated satellite accumulation area, which is typically a fume hood.[5] The container must be kept closed except when adding waste.
3. Institutional Waste Disposal Procedures:
-
Consult Institutional Guidelines: Every research institution has specific protocols for chemical waste disposal. Familiarize yourself with your institution's Environmental Health & Safety (EHS) guidelines.
-
Waste Pickup Request: Once the waste container is full, follow your institution's procedure to request a waste pickup by the EHS department or a certified hazardous waste contractor.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and the necessary steps to ensure safe and compliant disposal.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and upholding their commitment to safety and environmental responsibility.
References
Personal protective equipment for handling Sarcosine-15N
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Sarcosine-15N. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Must be worn to protect against dust particles and splashes. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile, polychloroprene, or butyl rubber gloves are suitable.[1] It is important to select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[1] Gloves should be inspected for degradation before use and replaced immediately if contaminated.[1][2] |
| Body Protection | Laboratory coat | A lab coat is required to protect skin and clothing from potential contamination.[2][3][5] For handling pyrophoric materials or in the presence of open flames, a flame-resistant lab coat is necessary.[5] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A respirator should be used when working with volatile chemicals, in poorly ventilated areas, or when dust formation is unavoidable to prevent inhalation.[3][6][7] |
| Foot Protection | Closed-toe shoes | Required to prevent injuries from dropped objects or spills.[2][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order specifications.
Handling:
-
Handle this compound in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[6][8]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][7]
-
Use dedicated, clean equipment such as spatulas and weighing paper.[8]
Storage:
-
Keep the container tightly closed to prevent contamination and exposure to moisture, as Sarcosine is hygroscopic.[6][9]
-
For long-term storage of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[10]
Experimental Protocols
The provided safety documents do not contain specific experimental protocols for this compound. For detailed methodologies and applications in research, such as its use as a tracer in metabolic studies or as an internal standard in mass spectrometry, it is recommended to consult relevant scientific literature and established experimental procedures within your institution.
Disposal Plan
All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect all contaminated solid waste, such as empty containers, gloves, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Aqueous solutions should be collected in a separate, labeled hazardous waste container. Do not allow wash water from cleaning equipment to enter drains.[1]
Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
If no suitable treatment or disposal facility can be identified, consult the Waste Management Authority.[1]
-
Recycling of the compound should be considered where possible.[1]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. fishersci.com [fishersci.com]
- 7. selleckchem.com [selleckchem.com]
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- 10. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
